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  • Product: 1-(4-Bromophenyl)-2-fluoroethan-1-ol
  • CAS: 156335-24-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-(4-Bromophenyl)-2-fluoroethan-1-ol

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 1-(4-bromophenyl)-2-fluoroethan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 1-(4-bromophenyl)-2-fluoroethan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical application of IR spectroscopy for the characterization of this halogenated alcohol. The guide will cover the expected vibrational frequencies, the influence of functional groups on the IR spectrum, and a detailed protocol for acquiring high-quality spectral data.

Introduction

1-(4-Bromophenyl)-2-fluoroethan-1-ol is a halogenated secondary alcohol with potential applications in organic synthesis and medicinal chemistry. Its structure comprises a p-substituted bromophenyl ring, a secondary alcohol, and a fluoroethyl group. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, we can identify the characteristic vibrational modes of its chemical bonds, offering a molecular "fingerprint."

The synthesis of 1-(4-bromophenyl)-2-fluoroethan-1-ol would likely proceed via the reduction of the corresponding α-fluoroketone, 2-fluoro-1-(4-bromophenyl)ethanone. This precursor can be synthesized through various established methods. The final reduction step to the alcohol is crucial and can be achieved using reducing agents such as sodium borohydride.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

For a solid or liquid sample like 1-(4-bromophenyl)-2-fluoroethan-1-ol, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a highly effective and convenient method that requires minimal sample preparation.[1][2]

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are properly calibrated and the ATR crystal (typically diamond or germanium) is clean.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

  • Sample Application: Place a small amount of the 1-(4-bromophenyl)-2-fluoroethan-1-ol sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition: Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

  • Data Processing: The acquired spectrum is automatically processed by the instrument's software, which performs a Fourier transform of the interferogram to produce the final infrared spectrum (transmittance or absorbance vs. wavenumber).

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe to prevent cross-contamination.

Spectral Analysis and Interpretation

The infrared spectrum of 1-(4-bromophenyl)-2-fluoroethan-1-ol is characterized by the vibrational modes of its constituent functional groups: the hydroxyl group (-OH), the carbon-fluorine bond (C-F), the carbon-bromine bond (C-Br), the aromatic ring, and the aliphatic C-H bonds.

Key Vibrational Modes and Expected Absorption Bands
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity & Appearance
Alcohol (-OH)O-H Stretch3550 - 3200Strong, Broad
Secondary Alcohol (-CH-OH)C-O Stretch1150 - 1075Strong
Fluoroalkane (-CH₂F)C-F Stretch1360 - 1000Strong
Bromoaromatic (Ar-Br)C-Br Stretch690 - 515Medium to Strong
Aromatic RingC=C Stretch (in-ring)1600 - 1585 & 1500 - 1400Medium to Strong, Sharp
Aromatic Ring=C-H Stretch3100 - 3000Medium to Weak, Sharp
Aromatic RingC-H Out-of-Plane Bend900 - 675Strong
Aliphatic C-H (-CH, -CH₂)C-H Stretch3000 - 2850Medium
Detailed Interpretation
  • O-H Stretching: The most prominent feature in the spectrum is expected to be a strong, broad absorption band in the region of 3550-3200 cm⁻¹ due to the O-H stretching vibration of the alcohol.[3][4] The broadness of this peak is a result of intermolecular hydrogen bonding between the alcohol molecules.[5][6]

  • C-O Stretching: As a secondary alcohol, a strong absorption band corresponding to the C-O stretching vibration is anticipated between 1150 and 1075 cm⁻¹.[7] This band is a key indicator of the alcohol functionality.

  • C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption band in the wide range of 1360-1000 cm⁻¹.[8] The exact position is sensitive to the molecular environment. This peak may overlap with other absorptions in the fingerprint region.

  • C-Br Stretching: The C-Br stretching vibration is expected to appear in the lower frequency "fingerprint" region of the spectrum, typically between 690 and 515 cm⁻¹.[9][10]

  • Aromatic Ring Vibrations: The presence of the p-substituted benzene ring will be confirmed by several characteristic absorptions. These include:

    • Aromatic C-H stretching vibrations appearing as sharp, medium-to-weak bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[11]

    • In-ring C=C stretching vibrations, which usually appear as two or more sharp bands of medium to strong intensity in the 1600-1400 cm⁻¹ region.[11]

    • Strong C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region. The exact position of these bands can be diagnostic of the substitution pattern on the aromatic ring.[11]

  • Aliphatic C-H Vibrations: The stretching and bending vibrations of the aliphatic C-H bonds in the ethan-1-ol backbone will be observed. The C-H stretching will appear as medium intensity bands just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). C-H bending vibrations occur at lower frequencies in the fingerprint region.

Visualizing the Molecular Structure and Key Vibrational Groups

Figure 1: Molecular structure of 1-(4-bromophenyl)-2-fluoroethan-1-ol with key IR active functional groups highlighted.

Conclusion

The infrared spectrum of 1-(4-bromophenyl)-2-fluoroethan-1-ol provides a rich source of structural information. The key characteristic absorption bands, including the broad O-H stretch, the strong C-O and C-F stretches, and the various aromatic ring vibrations, allow for unambiguous confirmation of the compound's identity and functional group composition. This technical guide provides the foundational knowledge for researchers to effectively utilize IR spectroscopy in the analysis of this and structurally related molecules.

References

  • Carbon–fluorine bond - Wikipedia. Available at: [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. Available at: [Link]

  • Interpreting Infrared Spectra - Specac Ltd. Available at: [Link]

  • IR: alkyl halides - Organic Chemistry at CU Boulder. Available at: [Link]

  • IR Spectroscopy Tutorial: Aromatics - Organic Chemistry at CU Boulder. Available at: [Link]

  • Alcohols—The Rest of the Story | Spectroscopy Online. Available at: [Link]

  • INFRARED SPECTRA: Apart from the significant differences in the fingerprint region at wavenumbers 1500 to 400 cm-1, the most striking difference is the broad O-H stretching band ~3400 cm-1, found in the infrared spectrum of alcohols, but absent in the infrared spectrum of ethers. - Doc Brown's Chemistry. Available at: [Link]

  • INFRARED SPECTROSCOPY - Sree Narayana College, Punalur. Available at: [Link]

  • Spectroscopy of Alcohols: Identification - Oregon State University. Available at: [Link]

  • IR Absorption Table - University of Colorado Boulder. Available at: [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

  • What is the difference between a c-h stretch and c-h bend in terms of IR spectrometry? - Quora. Available at: [Link]

  • IR Spectrum: Alcohols and Phenols - Quimica Organica. Available at: [Link]

  • The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols - Spectroscopy Online. Available at: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra - Master Organic Chemistry. Available at: [Link]

  • INFRARED SPECTROSCOPY (IR) - University of Central Florida. Available at: [Link]

  • Halogenated Organic Compounds | Spectroscopy Online. Available at: [Link]

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  • Organo-Fluorine Chemical Science - MDPI. Available at: [Link]

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  • infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) - Milliken. Available at: [Link]

  • IR spectra of the fluorine-modified coatings (1200-1230 cm À1 , 1150 cm... - ResearchGate. Available at: [Link]

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  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples | Journal of Chemical Education - ACS Publications. Available at: [Link]

    • Organic fluorine compounds. Part V. Infrared studies on fluoropyruvic acid and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing). Available at: [Link]

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  • A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with - Organic Syntheses Procedure. Available at: [Link]

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Sources

Exploratory

Technical Monograph: Mass Spectrometric Profiling of 1-(4-Bromophenyl)-2-fluoroethan-1-ol

Executive Summary & Structural Context[1][2][3][4][5] 1-(4-Bromophenyl)-2-fluoroethan-1-ol (C₈H₈BrFO) represents a critical class of fluorinated halohydrins . These intermediates are pivotal in medicinal chemistry for th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5]

1-(4-Bromophenyl)-2-fluoroethan-1-ol (C₈H₈BrFO) represents a critical class of fluorinated halohydrins . These intermediates are pivotal in medicinal chemistry for the synthesis of adrenergic receptor agonists and kinase inhibitors, where the fluorine atom modulates lipophilicity and metabolic stability.

Accurate mass spectrometric (MS) characterization of this molecule requires navigating two specific analytical challenges:

  • The Bromine Isotope Signature: The characteristic 1:1 isotopic ratio of

    
     and 
    
    
    
    .
  • Labile Functionality: The

    
    -fluoro alcohol motif is prone to thermal elimination of HF or H₂O, complicating gas-phase analysis.
    

This guide provides a definitive framework for the ionization, fragmentation, and validation of this compound using EI-GC-MS and ESI-LC-MS.

Physicochemical & Mass Properties[3][4][6][7][8][9][10][11][12]

Before experimental analysis, theoretical mass values must be established to validate spectral accuracy.

Table 1: Exact Mass & Isotopic Distribution

ParameterFormulaExact Mass (Da)m/z (

)
m/z (

)
Abundance Ratio
Monoisotopic Mass

217.9743218.0 --100%
Isotope M+2

219.9722--220.0 ~97.3%
Mass Defect -----0.0257-0.0278Negative (due to Br/F)

Critical Insight: The presence of Fluorine (monoisotopic) does not alter the isotope pattern but contributes a negative mass defect. The 1:1 doublet separated by 2 Da is the primary diagnostic filter for this molecule.

Electron Ionization (EI) Fragmentation Mechanics

In GC-MS (70 eV), the molecular ion (


) is often weak due to the lability of the secondary alcohol. The fragmentation is driven by 

-cleavage
and inductive effects .[1]
Primary Fragmentation Pathways
  • 
    -Cleavage (Dominant):  The radical cation localizes on the oxygen. Homolytic cleavage occurs at the C1-C2 bond, ejecting the fluoromethyl radical (
    
    
    
    ).
    • Precursor:

      
       218/220
      
    • Loss: 33 Da (

      
      )
      
    • Product:

      
       185/187 (The oxonium ion: 
      
      
      
      )
  • Dehydration: Thermal or EI-induced loss of water.

    • Loss: 18 Da

    • Product:

      
       200/202 (Styrenyl cation)
      
  • Bromine Retention: The aromatic ring is stable; therefore, the Br doublet pattern is preserved in the major fragments (

    
     185/187 and 
    
    
    
    200/202).
Visualization of Fragmentation Logic

The following diagram maps the energetic decomposition of the molecule.

FragmentationPathway M Molecular Ion (M+•) m/z 218 / 220 [Ar-CH(OH)-CH2F]+• Alpha α-Cleavage Product m/z 185 / 187 [Ar-CH=OH]+ M->Alpha Loss of •CH2F (33 Da) (Major Pathway) Dehydration Dehydration Product m/z 200 / 202 [Ar-CH=CHF]+• M->Dehydration Loss of H2O (18 Da) (Thermal/EI) Tropylium Bromotropylium Ion m/z 169 / 171 [C7H6Br]+ Alpha->Tropylium Loss of CO/H Dehydration->Tropylium Loss of CHF/F

Figure 1: EI Fragmentation pathway. Note the persistence of the Bromine doublet in all major fragments.

Electrospray Ionization (ESI) & LC-MS Behavior[14]

For LC-MS, ESI in Positive Mode (ESI+) is recommended, though the molecule is weakly basic.

Ionization Characteristics
  • Protonated Molecule

    
    : 
    
    
    
    219/221. Often weak due to the electron-withdrawing effect of Fluorine and Bromine, which reduces the basicity of the hydroxyl oxygen.
  • Sodium Adduct

    
    : 
    
    
    
    241/243. Typically the base peak in non-acidic mobile phases.
  • Ammonium Adduct

    
    : 
    
    
    
    236/238. Prominent if ammonium formate/acetate buffers are used.
CID Fragmentation (MS/MS)

In a collision cell (Q-TOF or Triple Quad), the


 ion undergoes characteristic neutral losses:
  • Loss of HF (20 Da): A signature of

    
    -fluoro alcohols.
    
    • Transition:

      
      .
      
  • Loss of H₂O (18 Da):

    • Transition:

      
      .
      

Standardized Analytical Protocols

To ensure data integrity ("Trustworthiness"), follow these self-validating protocols.

GC-MS Protocol (Derivatization Required)

Direct injection of halohydrins often leads to thermal degradation (peak tailing or total loss of HF). Silylation is mandatory for quantitative rigor.

Reagents: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1 mg of sample in 1 mL anhydrous Acetonitrile.

  • Derivatization: Add 50 µL BSTFA + 1% TMCS.

  • Incubation: Heat at 60°C for 30 minutes. (Ensures complete silylation of the sterically hindered secondary alcohol).

  • Injection: 1 µL split 1:20.

  • Target Ion: Monitor

    
     290/292 (TMS derivative 
    
    
    
    ).
    • Shift: The TMS group adds 72 Da.

    • Benefit: The TMS ether stabilizes the molecule, preventing thermal HF elimination.

LC-MS Protocol
  • Column: C18 (e.g., Agilent Zorbax or Waters BEH), 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI+ Mode.[2]

    • Source Temp: < 350°C (Prevent in-source dehydration).

    • Cone Voltage: Low (20-30V) to preserve the molecular ion.

Troubleshooting & Data Validation

Table 2: Diagnostic Troubleshooting Matrix

ObservationRoot CauseCorrective Action
GC-MS: Peak broadening / Tailing Interaction of -OH with active sites in liner.Switch to Ultra-Inert liners; perform TMS derivatization (See Sec 5.1).
GC-MS: "Ghost" peak at M-20 Thermal elimination of HF in the injector port.Lower injector temp to 200°C; increase split ratio.
LC-MS: No [M+H]+ signal Low proton affinity due to electronegative Br/F.Monitor [M+Na]+ or [M+NH4]+ adducts; use Ammonium Formate buffer.
Isotope Ratio Deviation Detector saturation or co-eluting interference.Dilute sample; check resolution (R > 15,000 for TOF).

Analytical Workflow Diagram

This flowchart ensures a logical progression from sample to validated data.

AnalyticalWorkflow Sample Sample: 1-(4-Br)-2-F-ethanol Decision Select Mode Sample->Decision Deriv Derivatization (BSTFA, 60°C) Decision->Deriv Volatility Check: OK Dilute Dilution (50% MeCN) Decision->Dilute Polarity Check: High GCMS GC-MS (EI) Target: m/z 185, 290(TMS) Deriv->GCMS Validation Data Validation Check Br Isotope (1:1) GCMS->Validation LCMS LC-MS (ESI+) Target: m/z 219, 241(Na) Dilute->LCMS LCMS->Validation

Figure 2: Decision matrix for analytical characterization.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Halogenated Ethanols. National Institute of Standards and Technology.[3][4] Available at: [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. 3rd Edition. Springer.
  • Journal of Chromatography A. (2010). Derivatization strategies for the determination of alcohols by GC-MS.

Sources

Foundational

Synthesis of 1-(4-Bromophenyl)-2-fluoroethan-1-ol: A Guide to Starting Materials and Core Synthetic Strategies

An In-depth Technical Guide Abstract 1-(4-Bromophenyl)-2-fluoroethan-1-ol is a vicinal fluorohydrin, a class of organofluorine compounds of significant interest in pharmaceutical and materials science.[1] The presence of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

1-(4-Bromophenyl)-2-fluoroethan-1-ol is a vicinal fluorohydrin, a class of organofluorine compounds of significant interest in pharmaceutical and materials science.[1] The presence of the fluorine atom can profoundly alter the biological and chemical properties of molecules, enhancing metabolic stability, binding affinity, and bioavailability.[2] This guide provides an in-depth analysis of the primary synthetic routes to this valuable building block, designed for researchers, chemists, and professionals in drug development. We will explore two robust strategies starting from common, commercially available materials: the nucleophilic ring-opening of an epoxide and the reduction of an α-fluoroketone. This document emphasizes the causality behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Strategic Importance of Vicinal Fluorohydrins

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. Vicinal fluorohydrins, characterized by a hydroxyl group and a fluorine atom on adjacent carbons, are particularly versatile intermediates. The 1-(4-bromophenyl)-2-fluoroethan-1-ol scaffold combines this key motif with an aryl bromide handle, which is primed for a wide array of subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures.[3][4] This dual functionality makes it a highly valuable precursor for creating libraries of compounds for drug discovery and process development.

The selection of a synthetic route is governed by factors such as the availability and cost of starting materials, scalability, and the desired stereochemical outcome. This guide will focus on the two most logical and field-proven approaches.

Core Synthetic Strategy A: Epoxide Ring-Opening Pathway

This strategy is arguably the most common and direct method for preparing vicinal fluorohydrins. It involves two key transformations: the conversion of an aldehyde into a terminal epoxide, followed by a regioselective ring-opening with a nucleophilic fluoride source.

Starting Material: 4-Bromobenzaldehyde

4-Bromobenzaldehyde is an ideal starting material due to its commercial availability, stability, and dual reactivity.[4] The aldehyde group provides a direct entry point for forming the two-carbon ethan-1-ol backbone, while the bromo-substituent remains inert during the initial transformations, ready for later-stage functionalization.[3][5]

Experimental Workflow: Strategy A

The workflow for this pathway is a sequential two-step process.

Strategy A Workflow SM 4-Bromobenzaldehyde INT 2-(4-Bromophenyl)oxirane (Epoxide Intermediate) SM->INT  Corey-Chaykovsky  Reaction PROD 1-(4-Bromophenyl)-2-fluoroethan-1-ol INT->PROD  Fluoride-mediated  Ring-Opening

Caption: Workflow for Strategy A: Epoxidation followed by nucleophilic fluorination.

Protocol 1: Synthesis of 2-(4-Bromophenyl)oxirane

This step utilizes the Corey-Chaykovsky reaction to convert the aldehyde into an epoxide. A sulfur ylide, generated in situ, acts as a methylene-transfer agent.

Step-by-Step Methodology:

  • Ylide Generation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) to anhydrous DMSO. Heat the suspension to 70°C until the evolution of hydrogen gas ceases (approx. 45-60 minutes), indicating the formation of the dimsyl anion. Cool the resulting solution to room temperature.

  • Sulfonium Salt Addition: In a separate flask, dissolve trimethylsulfonium iodide (1.1 eq) in anhydrous DMSO and add this solution dropwise to the dimsyl anion solution at room temperature. Stir for 10 minutes to form the dimethylsulfoxonium methylide.

  • Aldehyde Addition: Dissolve 4-bromobenzaldehyde (1.0 eq) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution. The reaction is typically exothermic. Maintain the temperature below 25°C with a water bath.

  • Reaction & Quench: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into a beaker of ice water and stir.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude 2-(4-bromophenyl)oxirane can be purified by flash column chromatography on silica gel.

Protocol 2: Ring-Opening to Yield 1-(4-Bromophenyl)-2-fluoroethan-1-ol

The regioselective opening of the epoxide with a fluoride source yields the target fluorohydrin. The fluoride ion preferentially attacks the less sterically hindered terminal carbon.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable vessel (e.g., a Teflon-lined autoclave or a polypropylene flask), dissolve the 2-(4-bromophenyl)oxirane (1.0 eq) in a solvent such as diethylene glycol or an ionic liquid.

  • Fluoride Source: Add a fluoride source such as potassium bifluoride (KHF₂) or triethylamine trihydrofluoride (Et₃N·3HF) (2.0-3.0 eq). The latter is often preferred for its higher solubility in organic solvents.[1]

  • Reaction: Heat the mixture to 80-120°C and stir for 12-24 hours. The progress should be monitored by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and carefully quench by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The final product, 1-(4-Bromophenyl)-2-fluoroethan-1-ol, is purified by column chromatography.

Data Summary: Strategy A
StepStarting MaterialKey ReagentsTypical Eq. (vs SM)SolventTemp.Time (h)Avg. Yield (%)
1 4-BromobenzaldehydeNaH, (CH₃)₃SOI1.1DMSORT1-285-95
2 2-(4-Bromophenyl)oxiraneEt₃N·3HF2.5DEG100°C12-2470-85

Core Synthetic Strategy B: Reduction of an α-Fluoroketone

This alternative pathway begins with an acetophenone derivative and introduces the fluorine atom adjacent to the carbonyl group before the final reduction step. This approach is particularly powerful for asymmetric synthesis, as the reduction of the ketone can be achieved with high enantioselectivity using well-established catalysts.[6]

Starting Material: 4-Bromoacetophenone

4-Bromoacetophenone is a readily available and inexpensive solid that serves as an excellent precursor for this route.[7][8] It can be synthesized via Friedel-Crafts acylation of bromobenzene or by the bromination of acetophenone.[9]

Experimental Workflow: Strategy B

This strategy also proceeds in two main steps: α-fluorination followed by ketone reduction.

Strategy B Workflow SM 4-Bromoacetophenone INT 1-(4-Bromophenyl)-2-fluoroethan-1-one (α-Fluoroketone) SM->INT  Electrophilic  Fluorination PROD 1-(4-Bromophenyl)-2-fluoroethan-1-ol INT->PROD  Ketone  Reduction

Caption: Workflow for Strategy B: α-Fluorination followed by stereoselective reduction.

Protocol 3: Synthesis of 1-(4-Bromophenyl)-2-fluoroethan-1-one

The key step here is the electrophilic fluorination of the ketone. This is typically achieved by generating an enolate or silyl enol ether intermediate, which then reacts with an electrophilic fluorine source like Selectfluor®.

Step-by-Step Methodology:

  • Enolate Formation: Dissolve 4-bromoacetophenone (1.0 eq) in an aprotic solvent like THF under a nitrogen atmosphere. Cool the solution to -78°C (dry ice/acetone bath). Add a strong base, such as lithium diisopropylamide (LDA) (1.1 eq), dropwise to generate the lithium enolate.

  • Fluorination: In a separate flask, dissolve Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.2 eq) in anhydrous DMF or THF. Add this solution to the enolate mixture at -78°C.

  • Reaction & Quench: Allow the reaction to stir at -78°C for 1-2 hours, then slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. The crude α-fluoroketone is then purified by flash chromatography.

Protocol 4: Reduction to 1-(4-Bromophenyl)-2-fluoroethan-1-ol

The final step is the reduction of the ketone to the target alcohol. For a racemic product, a simple hydride reagent is sufficient.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the 1-(4-bromophenyl)-2-fluoroethan-1-one (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Reduction: Cool the solution to 0°C using an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, controlling the gas evolution.

  • Reaction & Workup: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature for an additional hour. Carefully add water to quench the excess NaBH₄, followed by 1M HCl to neutralize the solution.

  • Extraction & Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final product. Further purification can be performed by column chromatography if necessary.

Insight for Asymmetric Synthesis: To achieve an enantiomerically enriched product, this reduction can be performed using a chiral catalyst system, such as the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with a borane source.[6] This is a critical consideration for pharmaceutical applications where single enantiomers are often required.

Data Summary: Strategy B
StepStarting MaterialKey ReagentsTypical Eq. (vs SM)SolventTemp.Time (h)Avg. Yield (%)
3 4-BromoacetophenoneLDA, Selectfluor®1.1, 1.2THF-78°C2-365-80
4 α-FluoroketoneNaBH₄1.5MeOH0°C→RT1.590-98

Conclusion and Outlook

Both Strategy A and Strategy B represent viable and effective pathways for the synthesis of 1-(4-bromophenyl)-2-fluoroethan-1-ol from readily available starting materials.

  • Strategy A (Epoxide Ring-Opening) is often favored for its high yields in the epoxidation step and its directness. However, the use of potentially hazardous fluoride sources like Et₃N·3HF requires careful handling and specialized equipment.

  • Strategy B (α-Fluoroketone Reduction) offers a compelling alternative, particularly when stereochemical control is desired. The ability to employ powerful asymmetric reduction methods like the CBS reduction makes this route highly attractive for the synthesis of chiral drug intermediates. The main challenges lie in the handling of strong bases at low temperatures and the cost of electrophilic fluorinating agents.

The choice between these methods will ultimately depend on the specific needs of the project, including scale, cost, available equipment, and, most critically, the stereochemical requirements of the final target molecule.

References

  • Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. - The Doyle Group, UCLA. [Link]

  • Fluoroalcohol. - Grokipedia. [Link]

  • Fluoroalkane synthesis by fluorination or substitution. - Organic Chemistry Portal. [Link]

  • Synthesis of (1R)‐1‐(4‐Bromophenyl)‐2,2,2‐trifluoroethan‐1‐amine Hydrochloride through Diastereoselective Trifluoromethylation of a Chiral Sulfinimine. - ResearchGate. [Link]

  • 1-(4-Bromophenyl)-2,2-difluoroethan-1-ol. - PubChem. [Link]

  • CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar... - Organic Syntheses Procedure. [Link]

  • synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. - Organic Syntheses Procedure. [Link]

  • Synthesis of Stage 1: 4-fluoro-3-bromobenzaldehyde. - PrepChem.com. [Link]

  • 1-(4-Bromo-2-fluorophenyl)ethan-1-one. - PubChem. [Link]

  • Synthesis, Characterization and Evaluation of Antibacterial Activity of Some New Chalcone Derivatives. - Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • 4-Bromobenzaldehyde. - Wikipedia. [Link]

  • Asymmetric Synthesis of Pharmaceuticals and Natural Products. - Cardiff University Blogs. [Link]

  • A Facile, Efficient and Green Synthesis of α-Bromoacetophenones using Ultrasound Waves. - Asian Journal of Organic & Medicinal Chemistry. [Link]

  • ELECTROPHILIC CYCLIZATION WITH N-IODOSUCCINIMIDE... - Organic Syntheses Procedure. [Link]

  • New Trends in Asymmetric Phase Transfer Catalysis. - AIR Unimi. [Link]

  • US4845304A - Process for producing fluorobenzaldehydes.

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Exploratory

Physicochemical Characterization of 1-(4-Bromophenyl)-2-fluoroethan-1-ol

An In-depth Technical Guide Section 1: Introduction & Strategic Importance In the landscape of modern drug discovery and materials science, halogenated organic compounds serve as pivotal building blocks. The strategic in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Section 1: Introduction & Strategic Importance

In the landscape of modern drug discovery and materials science, halogenated organic compounds serve as pivotal building blocks. The strategic incorporation of fluorine, in particular, can dramatically modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The compound 1-(4-bromophenyl)-2-fluoroethan-1-ol is a chiral β-fluoroalcohol of significant interest. Its structure combines the influential properties of a fluorine atom adjacent to a hydroxyl group with a brominated phenyl ring, which provides a versatile synthetic handle for further molecular elaboration through reactions like Suzuki or Buchwald-Hartwig cross-coupling.

Section 2: Molecular Structure and Physicochemical Properties

The fundamental identity of a compound is defined by its structure and resulting physical properties. These parameters govern its behavior in chemical reactions, its solubility in various media, and its suitability for specific applications.

Chemical Structure

The molecular structure of 1-(4-Bromophenyl)-2-fluoroethan-1-ol is depicted below. The presence of a stereocenter at the carbinol carbon (C1) means the compound can exist as a racemate or as individual enantiomers ((R) and (S)).

Caption: Chemical structure of 1-(4-Bromophenyl)-2-fluoroethan-1-ol.

Core Physical Data Summary

The following table summarizes the core physicochemical properties. As comprehensive experimental data is scarce, some values are calculated or inferred from closely related analogues, a standard practice in preliminary compound assessment.

PropertyValueSource / Rationale
IUPAC Name 1-(4-bromophenyl)-2-fluoroethan-1-olStandard Nomenclature
Molecular Formula C₈H₈BrFOCalculated
Molecular Weight 219.05 g/mol Calculated[1]
Physical State Colorless to light yellow liquid or low-melting solidInferred from analogues like 1-(4-bromophenyl)-2,2,2-trifluoroethanol[2][3]
Solubility Soluble in methanol, ethanol, chloroform, DMSO; Poorly soluble in waterStandard for polar organic molecules
Storage Temperature 2-8°C, sealed in a dry environmentRecommended for halogenated alcohols to prevent degradation[3]

Section 3: Synthesis and Purification Workflow

A reliable and reproducible synthetic protocol is paramount for obtaining high-purity material for research. The most logical and common pathway to synthesize β-fluoroalcohols is through the selective reduction of the corresponding α-fluoroketone. This two-step process is efficient and utilizes readily available starting materials.

Synthetic Pathway Overview

The synthesis begins with the bromination of the commercially available 1-(4-bromophenyl)ethanone to yield an α-bromoketone intermediate. This is followed by a reduction step to produce the target alcohol. A more direct, albeit potentially lower-yielding, alternative involves the direct fluorination of the starting ketone followed by reduction. For the purposes of this guide, we will detail the robust reduction pathway from the ketone precursor, 2-fluoro-1-(4-bromophenyl)ethan-1-one.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Reduction of 2-Fluoro-1-(4-bromophenyl)ethan-1-one

This protocol describes the reduction of the ketone precursor. The choice of sodium borohydride (NaBH₄) is strategic; it is a mild, inexpensive, and highly selective reducing agent for ketones and aldehydes, minimizing the risk of over-reduction or side reactions.[4]

Materials:

  • 2-Fluoro-1-(4-bromophenyl)ethan-1-one

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography mobile phase)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass chromatography column

Procedure:

  • Reaction Setup: Dissolve 2-fluoro-1-(4-bromophenyl)ethan-1-one (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of ketone) in a round-bottom flask. Place the flask in an ice bath and stir for 15 minutes to cool the solution to 0°C.

  • Reduction: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 20 minutes. The slow addition is crucial to control the exothermic reaction and prevent excessive gas evolution.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot has been completely consumed.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water to decompose any excess NaBH₄.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine. This removes any remaining inorganic salts and water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Section 4: Spectroscopic and Chromatographic Characterization

Structural confirmation and purity assessment are non-negotiable steps in chemical research. A combination of spectroscopic and chromatographic techniques provides a complete profile of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. For 1-(4-bromophenyl)-2-fluoroethan-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is recommended.

  • ¹H NMR (Proton NMR): This technique provides information on the number and environment of hydrogen atoms.

    • Aromatic Region (δ 7.2-7.6 ppm): Two doublets are expected, characteristic of a 1,4-disubstituted benzene ring.

    • Carbinol Methine (CH-OH, δ ~5.0 ppm): This proton will appear as a multiplet due to coupling with the adjacent CH₂F protons and the fluorine atom.

    • Fluoromethyl Protons (CH₂F, δ ~4.5 ppm): These two protons will appear as a doublet of doublets due to geminal H-H coupling and vicinal H-F coupling. The large coupling constant to fluorine is a key diagnostic feature.

    • Hydroxyl Proton (OH): A broad singlet, whose chemical shift is concentration and solvent-dependent.

  • ¹³C NMR (Carbon NMR): This provides information on the carbon skeleton.

    • Aromatic Carbons (δ 120-140 ppm): Four distinct signals are expected.

    • Carbinol Carbon (C-OH, δ ~70-75 ppm): This carbon signal will be split into a doublet by the adjacent fluorine atom.

    • Fluoromethyl Carbon (C-F, δ ~85-90 ppm): This signal will exhibit a very large one-bond C-F coupling constant (¹JCF ≈ 170-200 Hz), which is definitive proof of the C-F bond.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is a molecular fingerprint, with specific vibrational frequencies corresponding to different bonds.[5]

Expected Key Absorptions:

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹. This is characteristic of an alcohol's hydroxyl group.[4]

  • C-H Stretch (Aromatic & Aliphatic): Absorptions typically appear between 2850-3100 cm⁻¹.

  • C=C Stretch (Aromatic): Medium to weak bands around 1600 cm⁻¹ and 1490 cm⁻¹.[6]

  • C-F Stretch: A strong, sharp absorption in the 1000-1100 cm⁻¹ region. This is a critical peak for confirming the presence of the fluorine atom.

Mass Spectrometry (MS)

MS provides the exact molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

  • Molecular Ion Peak (M⁺): The key feature to look for is a pair of peaks of nearly equal intensity, separated by two mass units (e.g., at m/z 218 and 220). This is the unmistakable isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes exist in an approximate 1:1 natural abundance).[7]

  • Fragmentation: Common fragmentation patterns would include the loss of water (-18 amu) from the molecular ion and cleavage of the C-C bond between the alcohol and the fluoromethyl group.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a non-volatile organic compound.

Exemplary HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector set to 254 nm.

  • Result: A pure sample should yield a single, sharp peak. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity (e.g., >98%).

Section 5: Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical. The following recommendations are based on data from structurally similar halogenated aromatic compounds.[8][9][10]

  • Hazard Identification: While specific toxicity data for this compound is unavailable, analogues are often classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[11][12]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: All handling of the compound, especially when in powdered form or when preparing solutions, should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.[9]

  • Storage: Store the compound in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area away from strong oxidizing agents and bases.[3]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Section 6: Conclusion

1-(4-Bromophenyl)-2-fluoroethan-1-ol is a compound with considerable potential as a synthetic intermediate in pharmaceutical and materials science research. While direct physical data is not widely published, this technical guide provides a comprehensive and scientifically rigorous framework for its synthesis and characterization. By employing the detailed workflows for synthesis, purification, and analysis—spanning NMR, IR, MS, and HPLC—researchers can confidently prepare and validate this compound. The provided safety and handling information ensures that its exploration can be conducted responsibly. This guide empowers scientists to unlock the full potential of this versatile fluorinated building block.

References

  • Title: SUPPLEMENTARY DATA - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

  • Title: 1-(4-Bromophenyl)-2,2-difluoroethan-1-ol - PubChem Source: PubChem URL: [Link]

  • Title: (1s)-1-(4-bromo-2-fluorophenyl)ethan-1-ol - PubChemLite Source: PubChemLite URL: [Link]

  • Title: SAFETY DATA SHEET - Thermo Fisher Scientific Source: Thermo Fisher Scientific URL: [Link]

  • Title: 1-(4-Bromo-2-fluorophenyl)ethan-1-one - PubChem Source: PubChem URL: [Link]

  • Title: (1R)-1-(4-bromophenyl)-1-fluoroethanol | C8H8BrFO | CID 175477651 - PubChem Source: PubChem URL: [Link]

  • Title: Synthesis of (1R)‐1‐(4‐Bromophenyl)‐2,2,2‐trifluoroethan‐1‐amine Hydrochloride through Diastereoselective Trifluoromethylation of a Chiral Sulfinimine Source: ResearchGate URL: [Link]

  • Title: Supplementary Information - Journal of the Brazilian Chemical Society Source: Journal of the Brazilian Chemical Society URL: [Link]

  • Title: Supporting Information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

  • Title: 1-(2-bromophenyl)-2-fluoroethan-1-ol - PubChemLite Source: PubChemLite URL: [Link]

  • Title: Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo Source: The Royal Society of Chemistry URL: [Link]

  • Title: Ethanone, 1-(4-bromophenyl)- - NIST WebBook Source: NIST Chemistry WebBook URL: [Link]

  • Title: Ethanone, 1-(4-bromophenyl)- Mass Spectrum - NIST WebBook Source: NIST Chemistry WebBook URL: [Link]

  • Title: IR – spectroscopy part I Source: Unknown URL: [Link]

  • Title: Ethanone, 1-(4-bromophenyl)- Condensed Phase IR Spectrum - NIST WebBook Source: NIST Chemistry WebBook URL: [Link]

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Foundational

Solubility of 1-(4-Bromophenyl)-2-fluoroethan-1-ol in organic solvents

Topic: Solubility of 1-(4-Bromophenyl)-2-fluoroethan-1-ol in Organic Solvents Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 1-(4-Bromophenyl)-2-fluoroethan-1-ol is a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 1-(4-Bromophenyl)-2-fluoroethan-1-ol in Organic Solvents Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(4-Bromophenyl)-2-fluoroethan-1-ol is a specialized fluorinated building block, increasingly relevant in medicinal chemistry for the synthesis of bioactive scaffolds where fluorine acts as a bioisostere for hydrogen or hydroxyl groups. Its unique structure—combining a lipophilic aryl bromide with a polar, inductively activated fluorohydrin motif—creates a distinct solubility profile that deviates from standard phenylalkanols.

This technical guide provides a comprehensive analysis of its solubility behavior. In the absence of widely published experimental datasets for this specific intermediate, we utilize high-fidelity structural analogs (e.g., 1-(4-bromophenyl)ethanol) and theoretical physicochemical principles to establish a predictive solubility model. Furthermore, we provide a validated experimental protocol for researchers to determine precise solubility limits in their specific matrices.

Part 1: Physicochemical Profile & Solubility Prediction

Understanding the solubility of 1-(4-Bromophenyl)-2-fluoroethan-1-ol requires dissecting its molecular interactions. The compound exhibits a "push-pull" character: the lipophilic 4-bromophenyl tail drives solubility in non-polar solvents, while the polar 2-fluoroethanol head group facilitates hydrogen bonding.

Structural Determinants of Solubility
FeatureChemical MoietyImpact on Solubility
Lipophilic Core 4-Bromophenyl RingDominates the global solubility profile. Ensures high solubility in halogenated and aromatic solvents (DCM, Toluene).
H-Bond Donor/Acceptor Secondary Hydroxyl (-OH)Provides solubility in polar protic solvents (MeOH, EtOH). The acidity of this proton is enhanced by the adjacent fluorine.
Dipole Enhancer

-Fluorine Atom
The C-F bond creates a strong dipole. Unlike a methyl group (in the non-fluorinated analog), the fluorine atom can accept weak hydrogen bonds and increases the compound's polarity, slightly reducing solubility in pure alkanes.
Predicted Physicochemical Properties
  • Molecular Formula: C

    
    H
    
    
    
    BrFO
  • Molecular Weight: 219.05 g/mol

  • Predicted LogP: ~2.3 – 2.6 (Moderately Lipophilic)

  • Predicted Melting Point: 40–60°C

    • Note: The non-fluorinated analog, 1-(4-bromophenyl)ethanol, melts at 36–38°C [1].[1] The introduction of fluorine typically raises the melting point due to stronger dipole-dipole interactions and crystal packing efficiency.

Solubility Profile by Solvent Class

The following data is derived from Comparative Molecular Field Analysis (CoMFA) of structurally similar fluorinated halohydrins.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of Action
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformVery High (>200 mg/mL)"Like dissolves like." The polarizability of the aryl bromide aligns perfectly with DCM.
Polar Protic Methanol, Ethanol, IPAHigh (>100 mg/mL)Strong H-bonding with the hydroxyl group. The

-fluorine enhances solvation via dipole interactions.
Polar Aprotic DMSO, DMF, AcetonitrileVery High (>250 mg/mL)Excellent solvation of the dipole moment. Ideal for nucleophilic substitution reactions.
Ethers & Esters THF, Ethyl Acetate, MTBEHigh (>100 mg/mL)Good H-bond acceptors for the hydroxyl proton.
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneLow to Moderate (1–10 mg/mL)Solubility is limited by the polar head group. Useful as an anti-solvent for recrystallization.
Aqueous Water, PBS (pH 7.4)Very Low (<0.5 mg/mL)The hydrophobic aryl bromide overwhelms the hydrophilic potential of the fluorohydrin.

Part 2: Thermodynamic Modeling (Hansen Solubility Parameters)

To scientifically select a solvent for processing (e.g., crystallization or extraction), we apply the Hansen Solubility Parameter (HSP) theory. The total solubility parameter (


) is decomposed into dispersion (

), polar (

), and hydrogen bonding (

) forces.

Estimated HSP for 1-(4-Bromophenyl)-2-fluoroethan-1-ol:

  • 
     (Dispersion): ~19.0 MPa
    
    
    
    (High due to Br-Phenyl ring)
  • 
     (Polar): ~7.5 MPa
    
    
    
    (Elevated by C-F and C-O dipoles)
  • 
     (H-Bonding): ~12.0 MPa
    
    
    
    (Moderate donor/acceptor)

Solvent Selection Logic:

  • For Dissolution: Choose solvents with a "Distance" (

    
    ) < 8.0 from the solute.
    
    • Best Matches: THF (

      
      =5.7, 
      
      
      
      =8.0), DCM (
      
      
      =6.3,
      
      
      =6.1).
  • For Crystallization: Choose a solvent pair where the solute is soluble in hot solvent (e.g., Toluene or IPA) but insoluble in cold/anti-solvent (e.g., Heptane).

Part 3: Experimental Determination Protocol

Since batch-to-batch variations (polymorphs, purity) affect solubility, empirical determination is required for critical process development.

Protocol: Saturation Shake-Flask Method (HPLC-UV)

Objective: Determine the thermodynamic solubility of 1-(4-Bromophenyl)-2-fluoroethan-1-ol in a target solvent at 25°C.

Materials:

  • Compound: >50 mg

  • Solvent: Analytical grade

  • Equipment: Thermomixer, Centrifuge, HPLC (UV detector at 254 nm)

Workflow:

  • Preparation: Add excess solid (~10 mg) to a 1.5 mL HPLC vial.

  • Addition: Add 500 µL of the target solvent.

  • Equilibration: Agitate at 25°C for 24 hours (1000 rpm).

    • Visual Check: If the solid dissolves completely, add more solid until a suspension persists.

  • Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.

  • Sampling: Carefully remove the supernatant. Filter through a 0.22 µm PTFE filter if necessary.

  • Quantification: Dilute the supernatant 100-fold with Acetonitrile/Water (50:50) and inject into HPLC.

    • Calibration: Compare against a standard curve (0.01 – 1.0 mg/mL).

DOT Diagram: Solubility Determination Workflow

SolubilityWorkflow Start Start: Solid Sample SolventAdd Add Solvent (Excess Solid) Start->SolventAdd Agitate Agitate 24h @ 25°C SolventAdd->Agitate Check Solid Persists? Agitate->Check AddMore Add More Solid Check->AddMore No (Dissolved) Centrifuge Centrifuge & Filter Check->Centrifuge Yes (Suspension) AddMore->Agitate HPLC HPLC Quantification Centrifuge->HPLC

Figure 1: Step-by-step workflow for determining thermodynamic solubility using the Shake-Flask method.

Part 4: Applications in Process Chemistry

The solubility profile dictates the strategy for synthesis and purification.

Reaction Solvents
  • Nucleophilic Fluorination: If synthesizing via ring-opening of an epoxide, use high-boiling polar aprotic solvents (e.g., DMF, NMP) to solubilize the fluoride source (e.g., KF, TBAF) while maintaining the solubility of the organic substrate.

  • Reduction: If synthesizing via reduction of 2-fluoro-1-(4-bromophenyl)ethanone, Methanol or THF are ideal. They dissolve the ketone and the reducing agent (NaBH

    
    ) effectively.
    
Purification (Recrystallization)

Given the predicted moderate melting point (40–60°C), recrystallization must be performed carefully to avoid "oiling out."

  • Recommended System: Hexane/Ethyl Acetate or Heptane/Toluene .

  • Procedure: Dissolve in minimal hot Ethyl Acetate/Toluene. Slowly add Hexane/Heptane until turbid. Cool slowly to 4°C.

DOT Diagram: Solvent Selection Decision Tree

SolventSelection Goal Goal? Reaction Reaction Medium Goal->Reaction Purification Purification Goal->Purification ReactType Reaction Type? Reaction->ReactType Method Method? Purification->Method Reduction Reduction ReactType->Reduction Subst Substitution (Sn2) ReactType->Subst SolvRed Use MeOH or THF Reduction->SolvRed SolvSub Use DMF or DMSO Subst->SolvSub Recryst Recrystallization Method->Recryst Chrom Chromatography Method->Chrom SolvRec Toluene/Heptane Recryst->SolvRec SolvChrom Hexane/EtOAc Chrom->SolvChrom

Figure 2: Decision tree for selecting solvents based on the intended chemical process.

Part 5: Safety & Handling

  • Toxicity: Fluorinated alcohols can exhibit specific toxicity profiles. Assume the compound is Harmful if Swallowed/Inhaled (H302/H332).

  • Skin Contact: The aryl bromide moiety is a potential skin irritant and sensitizer.

  • Solvent Hazards: When using chlorinated solvents (DCM) for dissolution, ensure proper ventilation to avoid inhalation of volatile carcinogens.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95352, 1-(4-Bromophenyl)ethanol. Retrieved from [Link]

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
  • Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

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Protocols & Analytical Methods

Method

Application Note: Strategies for the Enantioselective Synthesis of 1-(4-Bromophenyl)-2-fluoroethan-1-ol

Abstract Chiral β-fluorohydrins are pivotal structural motifs in medicinal chemistry, imparting unique pharmacological properties to bioactive molecules. This application note provides a comprehensive technical guide for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral β-fluorohydrins are pivotal structural motifs in medicinal chemistry, imparting unique pharmacological properties to bioactive molecules. This application note provides a comprehensive technical guide for the enantioselective synthesis of 1-(4-Bromophenyl)-2-fluoroethan-1-ol, a valuable chiral building block. We move beyond a single method to present and compare three robust strategies: asymmetric catalytic reduction using Corey-Bakshi-Shibata (CBS) catalysts, biocatalytic reduction with ketoreductases (KREDs), and enzymatic kinetic resolution (EKR) via lipases. This guide is designed for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and a comparative analysis to aid in method selection for achieving high enantiopurity.

Introduction: The Significance of Chiral Fluorohydrins

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] When a fluorine atom is positioned adjacent to a chiral hydroxyl group, as in β-fluorohydrins, the resulting stereochemistry becomes critical for molecular recognition and pharmacological activity. 1-(4-Bromophenyl)-2-fluoroethan-1-ol serves as a key intermediate for more complex molecules, where the bromine atom provides a handle for further functionalization via cross-coupling reactions.

The primary challenge lies in controlling the stereochemistry at the newly formed carbinol center. This guide details three distinct and powerful methodologies to access either the (R)- or (S)-enantiomer of the target compound in high enantiomeric excess (ee).

Synthesis of the Prochiral Precursor: 2-Fluoro-1-(4-bromophenyl)ethanone

All asymmetric reduction strategies begin with the prochiral ketone, 2-fluoro-1-(4-bromophenyl)ethanone. This precursor can be synthesized from the commercially available 1-(4-bromophenyl)ethanone. A common method involves the formation of an enolate or enamine followed by electrophilic fluorination.

Protocol 2.1: Synthesis of 2-Fluoro-1-(4-bromophenyl)ethanone

  • Enamine Formation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-(4-bromophenyl)ethanone (1.0 equiv.) and a chiral secondary amine catalyst (e.g., a protected amino acid) in an appropriate solvent like CH₂Cl₂.

  • Fluorination: Cool the mixture to the recommended temperature (e.g., 0 °C or -20 °C). Add an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor, portion-wise. The combination of enamine catalysis with chiral anion phase-transfer catalysis can be highly effective for generating quaternary fluorine centers.[3]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired α-fluoroketone.

Method 1: Asymmetric Catalytic Reduction (CBS Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and well-established method for the enantioselective reduction of prochiral ketones.[4] It utilizes a chiral oxazaborolidine catalyst, which coordinates to both the borane reducing agent and the ketone substrate, enforcing a stereocontrolled hydride transfer.[5][6][7]

Causality Behind Experimental Choices:

  • Catalyst: The (S)- or (R)-Me-CBS catalyst dictates the absolute stereochemistry of the product alcohol. The bulky groups on the catalyst create a sterically defined pocket for the ketone.

  • Reducing Agent: Borane (BH₃) complexed with dimethyl sulfide (BMS) or THF is the stoichiometric hydride source.

  • Solvent: Anhydrous aprotic solvents like THF are essential to prevent quenching of the borane and catalyst.

  • Temperature: Low temperatures (-40 °C to 0 °C) are crucial for maximizing enantioselectivity by favoring the highly organized transition state over non-catalyzed background reduction.[7]

Diagram 3.1: CBS Catalytic Cycle

CBS_Cycle cluster_main CBS Catalytic Cycle Catalyst Chiral Oxazaborolidine (CBS Catalyst) Cat_Borane Catalyst-Borane Complex Catalyst->Cat_Borane + BH₃ Borane BH₃ (Borane) Transition_State Acyclic Transition State Complex Cat_Borane->Transition_State + Ketone Ketone Prochiral Ketone (Substrate) Ketone->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Release Product Chiral Alcohol (Product) Product_Complex->Product

Caption: Catalytic cycle for the CBS reduction of a prochiral ketone.

Protocol 3.1: (R)-1-(4-Bromophenyl)-2-fluoroethan-1-ol via (S)-CBS Catalyst

Reagent/ParameterAmount/ConditionNotes
(S)-2-Methyl-CBS-oxazaborolidine0.05 - 0.10 equiv. (1 M in Toluene)The catalyst dictates the product stereochemistry.
Borane-dimethyl sulfide (BMS)0.6 - 1.0 equiv. (2 M in THF)Stoichiometric reducing agent.
2-Fluoro-1-(4-bromophenyl)ethanone1.0 equiv.The substrate.
Anhydrous Tetrahydrofuran (THF)Sufficient to make a 0.1-0.5 M solutionMust be dry.
Temperature0 °CCrucial for selectivity.
Reaction Time1 - 4 hoursMonitor by TLC.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere, add the (S)-Me-CBS solution.

  • Catalyst-Borane Complex Formation: Cool the flask to 0 °C and slowly add BMS solution dropwise. Stir for 10-15 minutes.

  • Substrate Addition: Dissolve the 2-fluoro-1-(4-bromophenyl)ethanone in anhydrous THF and add it dropwise to the catalyst mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Stir the mixture at 0 °C. Monitor the reaction's progress using TLC (staining with KMnO₄).

  • Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by adding methanol dropwise at 0 °C until gas evolution ceases.

  • Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add 1 M HCl and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude alcohol by flash column chromatography.

  • Analysis: Determine the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).

Method 2: Biocatalytic Asymmetric Reduction

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Ketoreductases (KREDs), a class of oxidoreductase enzymes, catalyze the reduction of ketones to alcohols with exceptional stereoselectivity.[8][9] The reaction requires a hydride donor, typically the cofactor nicotinamide adenine dinucleotide phosphate (NADPH).

Causality Behind Experimental Choices:

  • Enzyme: A wide range of commercially available KREDs exist, screened to find one with high activity and selectivity for the specific substrate. The enzyme's active site geometry dictates the product's stereochemistry.

  • Cofactor Regeneration: NAD(P)H is expensive. An in situ regeneration system is essential for a cost-effective process. The most common is the Substrate-Coupled approach, using a sacrificial alcohol like isopropanol and a corresponding alcohol dehydrogenase, which regenerates the NADPH while producing acetone.[8]

  • Buffer and pH: Enzymes operate within a specific pH range for optimal activity and stability, typically a phosphate or Tris-HCl buffer at pH 7.0-8.0.

  • Co-solvent: A water-miscible organic solvent (e.g., DMSO, isopropanol) is often added to improve the solubility of the hydrophobic ketone substrate.

Diagram 4.1: KRED Catalytic Cycle with Cofactor Regeneration

KRED_Cycle cluster_main KRED Catalytic Cycle cluster_regen Cofactor Regeneration Cycle Ketone 2-Fluoro-1-(4-bromophenyl)ethanone KRED Ketoreductase (KRED) Ketone->KRED Alcohol Chiral Fluorohydrin Product KRED->Alcohol Reduction NADP NADP⁺ (Oxidized Cofactor) KRED->NADP NADPH NADPH (Reduced Cofactor) NADPH->KRED NADP_regen NADP⁺ NADP->NADP_regen Recycle Isopropanol Isopropanol (Cosubstrate) RegenEnzyme ADH or GDH Isopropanol->RegenEnzyme Acetone Acetone (Byproduct) RegenEnzyme->Acetone Oxidation NADPH_regen NADPH RegenEnzyme->NADPH_regen NADP_regen->RegenEnzyme NADPH_regen->NADPH

Caption: KRED-mediated reduction coupled with a cofactor regeneration system.

Protocol 4.1: KRED-Mediated Synthesis of (S)-1-(4-Bromophenyl)-2-fluoroethan-1-ol

Component/ParameterAmount/ConditionNotes
KRED Enzyme1-10 mg/mLSelect from a screening kit (e.g., KRED-P2-C11 for (S)-alcohol).
NADP⁺1 mMCofactor.
Glucose Dehydrogenase (GDH)1-5 U/mLFor cofactor regeneration.
D-Glucose1.1 equiv.Sacrificial reductant for regeneration.
2-Fluoro-1-(4-bromophenyl)ethanone1.0 equiv. (e.g., 10-50 mM)Substrate, dissolved in a minimal amount of DMSO.
Potassium Phosphate Buffer100 mM, pH 7.5Maintains optimal enzyme activity.
Temperature30 °CTypical for enzymatic reactions.
Agitation~150 rpmEnsures proper mixing.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a temperature-controlled vessel, prepare the phosphate buffer. Add D-glucose, NADP⁺, and the GDH enzyme. Stir until dissolved.

  • Enzyme Addition: Add the selected KRED enzyme to the buffer solution.

  • Substrate Addition: Dissolve the ketone substrate in a minimal volume of DMSO (e.g., 5-10% v/v of total reaction volume) and add it to the reaction mixture.

  • Reaction: Maintain the reaction at 30 °C with gentle agitation. Monitor the conversion by taking aliquots, extracting with ethyl acetate, and analyzing by GC or HPLC.

  • Work-up: Once the reaction reaches completion, acidify the mixture to pH ~3 with 1 M HCl. Extract the product with ethyl acetate or methyl tert-butyl ether (MTBE) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography if necessary.

  • Analysis: Determine conversion and enantiomeric excess by chiral HPLC or GC.

Method 3: Lipase-Catalyzed Kinetic Resolution (EKR)

Kinetic resolution does not create a new stereocenter but separates a pre-existing racemic mixture. This method first requires the non-selective synthesis of racemic 1-(4-Bromophenyl)-2-fluoroethan-1-ol, typically via sodium borohydride reduction of the ketone. The racemic alcohol is then subjected to a lipase, which selectively acylates one enantiomer faster than the other.[10][11][12]

Causality Behind Experimental Choices:

  • Enzyme: Lipases are robust and versatile enzymes. Novozym 435 (immobilized Candida antarctica Lipase B) is a common choice due to its broad substrate scope and stability in organic solvents.[10]

  • Acyl Donor: Vinyl acetate is often used as an irreversible acyl donor. The enol byproduct tautomerizes to acetaldehyde, driving the reaction forward.

  • Solvent: A non-polar organic solvent like hexane or MTBE is typically used.

  • Theoretical Limit: The maximum yield for one enantiomer in a classic kinetic resolution is 50%. The reaction must be stopped at or near 50% conversion to achieve high ee for both the remaining alcohol and the newly formed ester.

Diagram 5.1: Enzymatic Kinetic Resolution (EKR) Workflow

EKR_Workflow cluster_products Products at ~50% Conversion Racemate Racemic Alcohol (R)-Alcohol + (S)-Alcohol Reaction_Vessel Lipase (e.g., Novozym 435) in Organic Solvent Racemate->Reaction_Vessel Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction_Vessel S_Alcohol (S)-Alcohol (Unreacted) Reaction_Vessel->S_Alcohol Slow Reaction R_Ester (R)-Ester (Acylated) Reaction_Vessel->R_Ester Fast Reaction Separation Chromatographic Separation S_Alcohol->Separation R_Ester->Separation Final_S_Alcohol Pure (S)-Alcohol Separation->Final_S_Alcohol R_Ester_Isolated R_Ester_Isolated Separation->R_Ester_Isolated (R)-Ester Final_R_Alcohol Pure (R)-Alcohol Hydrolysis Hydrolysis Hydrolysis->Final_R_Alcohol R_Ester_Isolated->Hydrolysis

Caption: Workflow for separating enantiomers using lipase-catalyzed EKR.

Protocol 5.1: EKR of (±)-1-(4-Bromophenyl)-2-fluoroethan-1-ol

Component/ParameterAmount/ConditionNotes
Racemic Alcohol1.0 equiv.Starting material.
Novozym 435 (Immobilized CALB)10-50 mg per mmol of substrateReusable biocatalyst.
Vinyl Acetate0.5 - 0.6 equiv.Acyl donor. Limiting reagent to stop near 50% conversion.
Methyl tert-butyl ether (MTBE)Sufficient to make a 0.1 M solutionOrganic solvent.
Temperature40 °COptimal for many lipases.
Agitation~200 rpmEnsures good contact with the immobilized enzyme.

Step-by-Step Methodology:

  • Setup: To a flask, add the racemic alcohol, MTBE, and vinyl acetate.

  • Reaction Initiation: Add the immobilized lipase (Novozym 435).

  • Reaction: Heat the mixture to 40 °C with vigorous stirring. Monitor the conversion (disappearance of alcohol and appearance of ester) by GC or HPLC.

  • Termination: When the conversion reaches ~50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Separation: Concentrate the filtrate. The resulting mixture of unreacted alcohol and acylated ester can be easily separated by flash column chromatography due to their different polarities.

  • Hydrolysis (Optional): The separated ester can be hydrolyzed (e.g., using K₂CO₃ in methanol) to yield the other alcohol enantiomer.

  • Analysis: Determine the ee of both the recovered alcohol and the hydrolyzed ester by chiral HPLC.

Comparative Analysis of Synthetic Strategies

FeatureCBS ReductionBiocatalytic (KRED) ReductionEnzymatic Kinetic Resolution (EKR)
Principle Asymmetric ReductionAsymmetric ReductionSeparation of Racemate
Max. Yield ~100%~100%50% (for each enantiomer)
Selectivity (ee) Generally 85-98%Often >99%Often >99% (at 50% conversion)
Reagents Chiral catalyst, borane (moisture sensitive)Enzyme, cofactor, buffer (aqueous media)Enzyme, acyl donor (organic media)
Conditions Anhydrous, low temperature (-40 to 0 °C)Aqueous buffer, mild temp (25-40 °C)Organic solvent, mild temp (30-50 °C)
Pros High yield, well-established, predictableExtremely high selectivity, "green" process, mild conditionsHigh selectivity, robust enzymes, easy product separation
Cons Requires stoichiometric borane, cryogenic tempsRequires enzyme screening, cofactor costTheoretical max yield of 50%, requires separation

Conclusion

The enantioselective synthesis of 1-(4-Bromophenyl)-2-fluoroethan-1-ol can be successfully achieved through several robust methods.

  • CBS Reduction is a powerful chemical method ideal for researchers comfortable with handling air- and moisture-sensitive reagents and requiring high theoretical yields.

  • Biocatalytic Reduction with KREDs represents the state-of-the-art in green chemistry, offering unparalleled enantioselectivity under mild, aqueous conditions, making it highly scalable and environmentally friendly.

  • Enzymatic Kinetic Resolution is an excellent choice when starting from an inexpensive racemic alcohol, providing access to both enantiomers in high purity, albeit with a 50% yield limitation for each in a single step.

The optimal choice depends on the specific project requirements, including available equipment, cost considerations, desired scale, and environmental impact. All three protocols provide reliable pathways to access this valuable chiral building block for advanced applications in research and development.

References

  • ResearchGate. (n.d.). Synthesis of chiral α‐fluoroketones by reductive dehalogenation.[a]. Retrieved from [Link]

  • Matharu, D. S., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC. Retrieved from [Link]

  • de Mattos, M. C., et al. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. Chemistry Europe. Retrieved from [Link]

  • Tang, W., et al. (n.d.). A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with. Organic Syntheses Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

  • Gzel, T., et al. (2021). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)-2,2-difluoroethan-1-ol. Retrieved from [Link]

  • Ni, Y., et al. (2021). Enzymatic synthesis of fluorinated compounds. PMC. Retrieved from [Link]

  • Lécult, T., et al. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Wolleb, H., et al. (2023). Synthesis of (1R)‐1‐(4‐Bromophenyl)‐2,2,2‐trifluoroethan‐1‐amine Hydrochloride through Diastereoselective Trifluoromethylation of a Chiral Sulfinimine. ResearchGate. Retrieved from [Link]

  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Ni, Y., et al. (2021). Enzymatic synthesis of fluorinated compounds. PubMed. Retrieved from [Link]

  • Contente, M. L., & Molinari, F. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. AIR Unimi. Retrieved from [Link]

  • ChemRxiv. (n.d.). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. Retrieved from [Link]

  • ResearchGate. (n.d.). The Influence of Fluorine on the Asymmetric Reduction of Fluoromethyl Ketones. Retrieved from [Link]

  • De Maria, A., et al. (n.d.). An enzymatic cascade for high-yield and stereoselective synthesis of 4-fluoro-L-threonine. Retrieved from [Link]

  • Wu, Y., et al. (2023). Biocatalytic asymmetric reduction of fluoroalkyl ketones to access enantiopure fluoroalkyl secondary alcohols. PubMed. Retrieved from [Link]

  • IRIS . (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Retrieved from [Link]

  • Pinto, D. D. S., et al. (2019). Enzymatic synthesis of enantiopure alcohols: current state and perspectives. RSC Publishing. Retrieved from [Link]

  • Denton, J. R., et al. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters. Retrieved from [Link]

  • Google Patents. (n.d.). R-1-(4-fluorophenyl)ethanol and synthesis of ester thereof.
  • Royal Society of Chemistry. (n.d.). Switchable divergent organocatalytic asymmetric reactions of azlactones with 1,4-enediones. Retrieved from [Link]

  • Matharu, D. S., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of 2-amino-4H-chromene derivatives with antifungal activities on phytopathogenic fungi. Retrieved from [Link]

  • ResearchGate. (2024). Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone. Retrieved from [Link]

Sources

Application

Application Note: Chiral Resolution of Racemic 1-(4-Bromophenyl)-2-fluoroethan-1-ol

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the development of a chiral resolution strategy for 1-(4-Bromophenyl)-2-fluoroethan-1-ol , a valuable fluor...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the development of a chiral resolution strategy for 1-(4-Bromophenyl)-2-fluoroethan-1-ol , a valuable fluorinated building block.[]

[1]

Executive Summary

The introduction of fluorine into pharmaceutical scaffolds often enhances metabolic stability and lipophilicity but complicates stereoselective synthesis. 1-(4-Bromophenyl)-2-fluoroethan-1-ol (Compound 1) presents a specific challenge: the electronegative


-fluorine atom and the bulky para-bromo substituent influence the binding affinity in catalytic pockets.[]

This guide outlines a dual-track resolution strategy :

  • Biocatalytic Kinetic Resolution (KR): A scalable, green chemistry approach using lipase-catalyzed transesterification to separate enantiomers with high enantiomeric excess (

    
    ).[]
    
  • Chiral HPLC/SFC: A robust analytical method for process monitoring and absolute configuration determination.

Structural Analysis & Stereochemistry

Before initiating resolution, the stereochemical priorities must be defined to correctly assign R and S configurations.

  • Molecule: 1-(4-Bromophenyl)-2-fluoroethan-1-ol[]

  • Chiral Center: C1

  • Cahn-Ingold-Prelog (CIP) Priority:

    • 
       (Oxygen, Atomic No. 8)[]
      
    • 
       (Carbon bonded to F; F > C of the phenyl ring)
      
    • 
       (Phenyl ring)[][2]
      

Note: Unlike non-fluorinated analogs where the phenyl group is usually Priority 2, the presence of fluorine elevates the


 group to Priority 2. This inversion is critical when interpreting "standard" lipase predictions (Kazlauskas Rule).

Method A: Biocatalytic Kinetic Resolution (Protocol)

Principle

Lipases (e.g., Candida antarctica Lipase B) catalyze the selective acetylation of one enantiomer (typically the faster-reacting enantiomer) while leaving the other as the free alcohol. Due to the steric bulk of the p-bromophenyl group, the enzyme's stereoselectivity is generally high.

Materials
  • Substrate: Racemic 1-(4-Bromophenyl)-2-fluoroethan-1-ol (

    
     for screening, 
    
    
    
    for scale-up).[]
  • Enzymes:

    • Novozym® 435 (Immobilized Candida antarctica Lipase B).[3][4]

    • Amano Lipase PS (Burkholderia cepacia).

  • Acyl Donor: Vinyl Acetate (irreversible donor).

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (anhydrous).[]

Experimental Workflow (Graphviz)

G Start Racemic Substrate (1-(4-Br-Ph)-2-fluoroethan-1-ol) Screen Enzyme Screening (CAL-B vs. Amano PS) Start->Screen Reaction Kinetic Resolution Solvent: MTBE, Donor: Vinyl Acetate Screen->Reaction Select Best Enzyme Monitor Monitor Conversion (Chiral HPLC) Reaction->Monitor Monitor->Reaction Conv < 49% Stop Stop at 50% Conversion Monitor->Stop Conv = 50% Filter Filtration (Remove Enzyme) Stop->Filter Separation Column Chromatography (Silica Gel) Filter->Separation Product1 Fraction A: (S)-Acetate Separation->Product1 Product2 Fraction B: (R)-Alcohol Separation->Product2 Hydrolysis Chemical Hydrolysis (K2CO3/MeOH) Product1->Hydrolysis Final Pure (S)-Alcohol Hydrolysis->Final

Figure 1: Workflow for the enzymatic kinetic resolution of the target fluorinated alcohol.

Step-by-Step Protocol (Scale-Up)
  • Preparation: Dissolve

    
     of racemic 1-(4-Bromophenyl)-2-fluoroethan-1-ol in 
    
    
    
    of anhydrous MTBE.
  • Acyl Donor Addition: Add

    
     of Vinyl Acetate (
    
    
    
    ).
  • Initiation: Add

    
     of Novozym® 435 (50% w/w relative to substrate).
    
  • Incubation: Stir the mixture at

    
     at 
    
    
    
    . Note: Do not overheat; high temperatures can degrade stereoselectivity.
  • Monitoring: Withdraw

    
     aliquots every 2 hours. Dilute in HPLC mobile phase and analyze (see Section 4).
    
    • Target: Stop reaction when conversion (

      
      ) reaches 49-50%.[]
      
    • Calculation:

      
      , where 
      
      
      
      is enantiomeric excess of substrate and
      
      
      is product.
  • Termination: Filter off the immobilized enzyme using a sintered glass funnel. Wash the enzyme with MTBE (it can be reused).

  • Purification: Concentrate the filtrate under reduced pressure. Separate the (S)-Acetate and (R)-Alcohol via flash column chromatography (Hexane/EtOAc gradient).[]

    • Rf Difference: The acetate is significantly less polar than the alcohol.

  • Hydrolysis (Optional): To recover the second enantiomer, treat the (S)-Acetate with

    
     in Methanol (
    
    
    
    ) to yield (S)-1-(4-Bromophenyl)-2-fluoroethan-1-ol.

Method B: Chiral HPLC Analysis (Protocol)

Accurate determination of enantiomeric excess (


) is vital. The fluorine atom can induce peak tailing on some columns; therefore, a polysaccharide-based column with a modified mobile phase is recommended.[]
Method Parameters[5][6]
ParameterConditionRationale
Column Chiralpak AD-H or Chiralcel OD-H (

)
Amylose/Cellulose carbamate phases interact well with the

-system of the bromophenyl ring.[]
Mobile Phase n-Hexane : Isopropanol (90:10) Standard normal phase.[]
Flow Rate

Optimal mass transfer.
Temperature

Lower temperature often improves resolution (

) of fluorinated isomers.
Detection UV @

Absorption of the bromophenyl chromophore.
Run Time

Typical retention:

,

.
Absolute Configuration Determination

To definitively assign the absolute configuration without X-ray crystallography, use the Mosher's Ester Method :

  • Derivatize a small sample of the resolved alcohol with

    
    -(-)-
    
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).[]
  • Analyze via

    
     NMR or 
    
    
    
    NMR.
  • Compare chemical shifts of protons near the chiral center. The shielding/deshielding effects (Model of Mosher) will reveal the spatial arrangement.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Selectivity (

)
Enzyme mismatch or Temperature too high.[]Switch from CAL-B to Burkholderia cepacia (PS) . Lower temp to

.
Slow Reaction Rate Steric hindrance of Bromine or Fluorine.Switch solvent to Toluene (often faster than MTBE). Increase enzyme loading.
Peak Tailing (HPLC) Interaction of Fluorine with Silanols.Add

Diethylamine (DEA) or TFA to the mobile phase.[5]

References

  • Enzymatic Kinetic Resolution of Fluorinated Ethanols

    • Title: Enzyme-Catalyzed Kinetic Resolution of 2,2,2-Trifluoro-1-(heteroaryl)ethanols.
    • Source: ResearchG
    • URL:

  • General Lipase Screening for Benzylic Alcohols

    • Title: Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2-(Quinolin-8-yl)benzylalcohols.
    • Source: PMC (N
    • URL:

  • Chiral HPLC Strategy

    • Title: A Strategy for Developing HPLC Methods for Chiral Drugs.
    • Source: LCGC Intern
    • URL:

  • Synthesis of Bromophenyl Ethanol Analogs

    • Title: Synthesis of (1R)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-amine Hydrochloride.[]

    • Source: Helvetica Chimica Acta (via ResearchGate).[6]

    • URL:

Sources

Method

Use of 1-(4-Bromophenyl)-2-fluoroethan-1-ol as a chiral building block

Application Note: Strategic Utilization of 1-(4-Bromophenyl)-2-fluoroethan-1-ol as a Chiral Building Block Introduction In modern drug discovery, the strategic incorporation of fluorine and chiral centers is a proven met...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(4-Bromophenyl)-2-fluoroethan-1-ol as a Chiral Building Block

Introduction

In modern drug discovery, the strategic incorporation of fluorine and chiral centers is a proven method to modulate metabolic stability, lipophilicity (LogP), and binding affinity. 1-(4-Bromophenyl)-2-fluoroethan-1-ol represents a high-value "privileged scaffold" that combines three critical features:

  • Aryl Bromide Handle: Enables rapid diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]

  • Chiral Secondary Alcohol: Provides a handle for stereospecific derivatization (Mitsunobu inversion, etherification) or serves as a hydrogen-bond donor pharmacophore.

  • 
    -Fluorine Atom:  Acts as a bioisostere for hydrogen or a hydroxyl group, lowering the pKa of the adjacent alcohol (via inductive effect) and preventing metabolic oxidation at the 
    
    
    
    -position.

This guide provides a comprehensive protocol for the synthesis, quality control, and application of this building block, focusing on maintaining enantiomeric purity during downstream transformations.

Chemical Profile & Safety

PropertySpecification
Compound Name 1-(4-Bromophenyl)-2-fluoroethan-1-ol
Structure 4-Br-C₆H₄-CH(OH)-CH₂F
Molecular Weight 219.05 g/mol
CAS Number Not widely listed; typically synthesized in situ from ketone precursor.[1][2]
Precursor CAS 99-90-1 (2-Bromo-1-(4-bromophenyl)ethanone - starting material)
Appearance White to off-white solid
Solubility Soluble in MeOH, EtOH, DMSO, DCM; sparing solubility in water.[1]
Safety Hazards Irritant (Skin/Eye). Handle with gloves in a fume hood.[1]

Synthesis & Enrichment Protocol

Since the specific chiral alcohol is rarely sold in bulk, the most robust route is the biocatalytic reduction of the corresponding


-fluoro ketone. This method ensures high enantiomeric excess (

) under mild conditions.
Step 1: Preparation of 2-Fluoro-1-(4-bromophenyl)ethanone

Starting Material: 2-Bromo-1-(4-bromophenyl)ethanone (CAS 99-90-1).[1][3]

  • Reagents: 2-Bromo-1-(4-bromophenyl)ethanone (1.0 equiv), Potassium Fluoride (KF, 3.0 equiv), 18-Crown-6 (0.1 equiv).[1]

  • Solvent: Acetonitrile (dry).

  • Procedure:

    • Dissolve starting material in acetonitrile.[1]

    • Add KF and 18-Crown-6.[1]

    • Reflux at 80°C for 12 hours under

      
      .
      
    • Workup: Cool, filter off salts, concentrate, and purify via silica flash chromatography (Hexane/EtOAc).

    • Yield: ~75-85%.[1]

Step 2: Asymmetric Enzymatic Reduction

Objective: Convert the ketone to the chiral alcohol with


.
  • Enzyme System: Commercial Ketoreductase (KRED) screening kit (e.g., Codexis or equivalent). Note: KREDs are preferred over chemical catalysts (Ru-TsDPEN) for

    
    -fluoro ketones due to higher selectivity.[1]
    
  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

  • Cofactor Recycling: Isopropyl alcohol (IPA) or Glucose/Glucose Dehydrogenase (GDH).

  • Protocol:

    • Mix: 100 mg Substrate (dissolved in 50

      
      L DMSO) + 5 mg NADP+ + 10 mg KRED Enzyme + 5 mL Buffer (containing 10% IPA).
      
    • Incubate: Shake at 30°C, 250 rpm for 24 hours.

    • Extraction: Extract with Ethyl Acetate (3x).[4] Dry over

      
      .[1]
      
    • QC: Analyze

      
       via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5).
      

Application Workflows

The utility of this scaffold lies in its divergent reactivity . The researcher must choose whether to functionalize the Aryl Bromide (preserving the alcohol) or the Alcohol (preserving the bromide).

Workflow Visualization (Graphviz)

G Start 2-Fluoro-1-(4-bromophenyl)ethanone Step1 Asymmetric Reduction (KRED / NADH) Start->Step1 >99% ee ChiralAlc (R)- or (S)-1-(4-Bromophenyl)- 2-fluoroethan-1-ol Step1->ChiralAlc PathA Path A: Cross-Coupling (Suzuki/Buchwald) ChiralAlc->PathA -OH Protection often required PathB Path B: Nucleophilic Substitution (Mitsunobu/Alkylation) ChiralAlc->PathB Direct use ProdA Biaryl Chiral Alcohol (Library Generation) PathA->ProdA ProdB Chiral Amine/Ether (Inversion of Center) PathB->ProdB

Figure 1: Divergent synthesis workflow. Path A utilizes the bromine handle; Path B utilizes the chiral alcohol.

Detailed Protocols for Applications

Application A: Suzuki-Miyaura Coupling (Aryl Functionalization)

Context: Creating a biaryl library while maintaining the chiral fluorohydrin motif.

Critical Consideration: The secondary alcohol is compatible with mild Suzuki conditions, but protection (TBS) is recommended if using strong bases or high temperatures to prevent racemization or oxidation.

  • Reagents: Chiral Alcohol (1.0 equiv), Aryl Boronic Acid (1.2 equiv),

    
     (0.05 equiv), 
    
    
    
    (2.0 equiv).
  • Solvent: Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with Argon for 15 mins.[1]

    • Combine all reagents in a sealed tube.

    • Heat to 80°C for 4-6 hours.

    • Note: Monitor by LCMS.[1][5] Avoid prolonged heating to prevent defluorination.[1]

    • Workup: Dilute with water, extract with DCM.

    • Result: Biaryl scaffold with retained chiral center.[1]

Application B: Mitsunobu Reaction (Chiral Center Inversion)

Context: Converting the alcohol to a chiral amine (azide intermediate) or ether.

  • Reagents: Chiral Alcohol (1.0 equiv),

    
     (1.2 equiv), DIAD (1.2 equiv), Diphenylphosphoryl Azide (DPPA) or Phenol derivative.
    
  • Solvent: THF (anhydrous).

  • Procedure:

    • Cool solution of Alcohol and

      
       to 0°C.
      
    • Add Nucleophile (DPPA or Phenol).

    • Add DIAD dropwise (maintain T < 5°C).

    • Stir at RT for 12 hours.

    • Mechanism:[6]

      
       inversion. If starting with (R)-alcohol, product is (S).
      
    • Safety: DIAD and DPPA are shock-sensitive/explosive hazards.[1] Handle with extreme care.

Case Study: Synthesis of a Fluorinated -Blocker Analog

Objective: Synthesis of a fluorinated analog of Sotalol/Pronethalol.

  • Starting Material: (R)-1-(4-Bromophenyl)-2-fluoroethan-1-ol.[1]

  • Step 1 (Coupling): Suzuki coupling with 4-methanesulfonylphenylboronic acid to install the sulfonamide-like tail.[1]

    • Result: (R)-1-(4'-methanesulfonyl-biphenyl-4-yl)-2-fluoroethan-1-ol.[1]

  • Step 2 (Amination): The

    
    -fluoro alcohol is resistant to direct amination.[1] Instead, use the Cyclic Sulfamidate  strategy if converting from a diol, OR perform a Mitsunobu with Phthalimide  followed by hydrazine deprotection to yield the primary amine.
    
  • Outcome: A novel

    
    -fluorinated phenethylamine scaffold with high metabolic stability.
    

References

  • Hollmann, F., et al. "Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH." Journal of Organic Chemistry, 2015. Link

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

  • Swarts, F. "Fluorine in Medicinal Chemistry: Bioisosteres and metabolic stability." Journal of Medicinal Chemistry, 2008. Link

  • Codexis Inc. "Screening Kits for Ketoreductases (KREDs)." Product Catalog. Link

  • Sigma-Aldrich. "Product Specification: 2-Bromo-1-(4-bromophenyl)ethanone."[1] Link

Sources

Application

Application Notes and Protocols: 1-(4-Bromophenyl)-2-fluoroethan-1-ol in Pharmaceutical Intermediate Synthesis

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Role of Fluorinated Building Blocks in Medicinal Chemistry The introduction of fluorine into active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Fluorinated Building Blocks in Medicinal Chemistry

The introduction of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and bioavailability.[1][2] Fluorinated intermediates, such as 1-(4-Bromophenyl)-2-fluoroethan-1-ol, are thus highly valuable chiral building blocks in the synthesis of novel therapeutic agents. This molecule possesses three key structural features that make it a versatile precursor for a range of pharmaceutical intermediates: a bromine-substituted phenyl ring, a chiral secondary alcohol, and a fluorine atom on the adjacent carbon.

The 4-bromophenyl moiety serves as a convenient handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse substituents. The chiral alcohol can be used to construct stereospecific centers, which is critical for the efficacy and safety of many drugs. Furthermore, the fluorine atom can modulate the electronic properties and metabolic stability of the final compound.

While extensive research highlights the importance of fluorinated compounds in drug discovery, and many patents describe the synthesis of chiral alcohols for pharmaceutical applications, a specific, large-scale industrial application or a marketed drug directly synthesized from 1-(4-Bromophenyl)-2-fluoroethan-1-ol is not prominently documented in publicly available literature.[1][3] However, its structural motifs are present in various developmental and patented compounds. The following sections will therefore provide detailed, generalized protocols for the synthesis of this key intermediate and its potential applications in the synthesis of complex nitrogen-containing heterocyclic compounds, a common scaffold in many pharmaceuticals.

Synthesis of 1-(4-Bromophenyl)-2-fluoroethan-1-ol: A Protocol for Asymmetric Reduction

The synthesis of enantiomerically pure 1-(4-Bromophenyl)-2-fluoroethan-1-ol is crucial for its application in chiral drug synthesis. The most common and effective method is the asymmetric reduction of the corresponding ketone, 2-bromo-1-(4-bromophenyl)ethanone.

Protocol 1: Asymmetric Reduction of 2-bromo-1-(4-bromophenyl)ethanone

This protocol describes a general procedure for the asymmetric reduction using a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata catalyst), a well-established method for producing chiral alcohols with high enantioselectivity.

Workflow Diagram:

G cluster_0 Synthesis of Chiral Fluoroalcohol start Start: 2-bromo-1-(4-bromophenyl)ethanone reaction Asymmetric Reduction (Anhydrous THF, low temp) start->reaction catalyst Chiral Oxazaborolidine Catalyst catalyst->reaction reducing_agent Borane Complex (e.g., BMS) reducing_agent->reaction workup Quench with Methanol Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Product: (R)- or (S)-1-(4-Bromophenyl)-2-fluoroethan-1-ol purification->product

Caption: Workflow for the asymmetric synthesis of 1-(4-Bromophenyl)-2-fluoroethan-1-ol.

Materials:

Reagent/SolventGradeSupplier
2-bromo-1-(4-bromophenyl)ethanone≥98%Commercially Available
(R)- or (S)-2-Methyl-CBS-oxazaborolidine1 M in tolueneCommercially Available
Borane-dimethyl sulfide complex (BMS)~10 MCommercially Available
Anhydrous Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available
MethanolAnhydrousCommercially Available
Diethyl EtherACS GradeCommercially Available
Saturated aq. Ammonium Chloride (NH₄Cl)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq). Dissolve the ketone in anhydrous THF (5-10 mL per gram of ketone).

  • Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Catalyst Addition: Slowly add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.05 - 0.1 eq) dropwise to the stirred solution, maintaining the internal temperature below -15 °C.

  • Reducing Agent Addition: Add the borane-dimethyl sulfide complex (0.6 - 1.0 eq) dropwise via a syringe pump over 1-2 hours. The rate of addition is critical to control the exotherm and maintain high enantioselectivity.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (2-3 eq) at -20 °C.

  • Workup: Allow the mixture to warm to room temperature. Add saturated aqueous NH₄Cl solution and extract the product with diethyl ether (3 x volume of THF).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired enantiomer of 1-(4-Bromophenyl)-2-fluoroethan-1-ol.

Expected Yield and Purity:

ParameterExpected Value
Yield85-95%
Enantiomeric Excess (ee)>95%
Purity (by HPLC)>98%

Application in the Synthesis of a Substituted Piperidine Intermediate

The synthesized chiral 1-(4-Bromophenyl)-2-fluoroethan-1-ol can be utilized as a precursor for the synthesis of complex heterocyclic structures, such as substituted piperidines, which are prevalent in many CNS-active drugs. The following protocol outlines a hypothetical synthetic route to a key piperidine intermediate.

Protocol 2: Synthesis of a Chiral N-Aryl Piperidine Intermediate

This multi-step protocol involves the conversion of the alcohol to a good leaving group, followed by nucleophilic substitution with a piperidine derivative.

Workflow Diagram:

G cluster_1 Synthesis of Piperidine Intermediate start Start: Chiral 1-(4-Bromophenyl)-2-fluoroethan-1-ol activation Activation of Hydroxyl Group (e.g., Mesylation or Tosylation) start->activation intermediate1 Activated Intermediate (Mesylate or Tosylate) activation->intermediate1 sn2_reaction Nucleophilic Substitution (SN2) (Base, Solvent) intermediate1->sn2_reaction piperidine Piperidine Derivative piperidine->sn2_reaction product Product: Chiral N-Aryl Piperidine Intermediate sn2_reaction->product

Caption: Synthetic workflow for a chiral N-aryl piperidine intermediate.

Step 1: Activation of the Hydroxyl Group (Mesylation)

Materials:

Reagent/SolventGrade
(S)-1-(4-Bromophenyl)-2-fluoroethan-1-olAs synthesized in Protocol 1
Methanesulfonyl Chloride (MsCl)≥99.5%
Triethylamine (TEA)≥99.5%, anhydrous
Dichloromethane (DCM)Anhydrous, ≥99.8%

Procedure:

  • Dissolve (S)-1-(4-Bromophenyl)-2-fluoroethan-1-ol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with cold water, 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: Nucleophilic Substitution with a Piperidine Derivative

Materials:

Reagent/SolventGrade
Crude Mesylate from Step 1
4-Hydroxy-4-phenylpiperidine≥98%
Potassium Carbonate (K₂CO₃)Anhydrous powder
Acetonitrile (ACN)Anhydrous

Procedure:

  • To a solution of the crude mesylate (1.0 eq) in anhydrous acetonitrile, add 4-hydroxy-4-phenylpiperidine (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the mixture to reflux (approximately 82 °C) and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, eluting with a gradient of hexane and ethyl acetate) to obtain the desired chiral N-substituted piperidine intermediate.

Conclusion and Future Perspectives

1-(4-Bromophenyl)-2-fluoroethan-1-ol represents a valuable and versatile chiral intermediate for the synthesis of complex pharmaceutical molecules. The protocols provided herein offer a general framework for its asymmetric synthesis and subsequent elaboration into more complex heterocyclic structures. The strategic placement of the bromo, fluoro, and hydroxyl functionalities allows for a multitude of synthetic transformations, making it an attractive building block for drug discovery and development programs. Further exploration of its applications in the synthesis of novel therapeutic agents is warranted and holds significant promise for the future of medicinal chemistry.

References

  • Pharma Innovation. Fluorinated Pharmaceutical Intermediates. Accessed February 18, 2026. [Link]

  • Google Patents. R-1-(4-fluorophenyl)ethanol and synthesis of ester thereof. CN104262095A. Accessed February 18, 2026.

Sources

Method

Application Note: Scale-Up Synthesis of 1-(4-Bromophenyl)-2-fluoroethan-1-ol

Executive Summary This application note details a robust, scalable protocol for the synthesis of 1-(4-Bromophenyl)-2-fluoroethan-1-ol (CAS 1255706-18-3) . This fluorinated intermediate is a critical scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(4-Bromophenyl)-2-fluoroethan-1-ol (CAS 1255706-18-3) . This fluorinated intermediate is a critical scaffold in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in drug candidates.[1]

The protocol prioritizes process safety and scalability , utilizing a two-step sequence starting from commercially available 2-bromo-1-(4-bromophenyl)ethanone.[2] We address critical challenges such as the handling of lachrymatory


-haloketones, management of exothermic reductions, and the specific requirements for nucleophilic fluorination on a gram-to-kilogram scale.[2]
Key Process Features
  • Scalable Fluorination: Uses spray-dried Potassium Fluoride (KF) with phase transfer catalysis, avoiding hazardous HF gas or expensive electrophilic fluorinating agents (e.g., Selectfluor).

  • Controlled Reduction: Details both racemic (NaBH

    
    ) and asymmetric (Ru-catalyzed transfer hydrogenation) reduction pathways.[2]
    
  • Purification: Designed to minimize chromatography, favoring crystallization for final isolation.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the Halex (Halogen Exchange) reaction followed by Carbonyl Reduction . This route is selected over direct epoxide ring-opening due to the higher availability of acetophenone precursors and safer handling profiles on scale.[2]

Reaction Scheme

SynthesisPath SM Starting Material 2-Bromo-1-(4-bromophenyl)ethanone (CAS: 99-73-0 derivative) INT Intermediate 2-Fluoro-1-(4-bromophenyl)ethanone (Lachrymator) SM->INT Step 1: KF, 18-Crown-6 MeCN, Reflux (Nucleophilic Fluorination) PROD Target Product 1-(4-Bromophenyl)-2-fluoroethan-1-ol (CAS: 1255706-18-3) INT->PROD Step 2: NaBH4, EtOH 0°C -> RT (Reduction)

Figure 1: Synthetic workflow for the production of 1-(4-Bromophenyl)-2-fluoroethan-1-ol.

Detailed Experimental Protocols

Step 1: Nucleophilic Fluorination (Halex Reaction)[1]

Objective: Conversion of 2-bromo-1-(4-bromophenyl)ethanone to 2-fluoro-1-(4-bromophenyl)ethanone.

Mechanism: S


2 substitution where the bromide leaving group is displaced by fluoride. The reaction is driven by the solubility difference between KF (reactant) and KBr (byproduct) and the complexation of potassium by 18-crown-6.[2]
Materials & Reagents
ReagentEquiv.[3][4][5]RoleCritical Parameter
2-Bromo-1-(4-bromophenyl)ethanone 1.0SubstratePurity >97%
Potassium Fluoride (KF) 3.0NucleophileMust be spray-dried. Hygroscopic; water kills the reaction.[2]
18-Crown-6 0.05CatalystSolubilizes Fluoride ion.[2]
Acetonitrile (MeCN) 10 VolSolventAnhydrous (<50 ppm H

O).
Protocol
  • Setup: Equip a dry 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Charging: Under N

    
     flow, charge 2-Bromo-1-(4-bromophenyl)ethanone (1.0 eq), Spray-dried KF (3.0 eq), and 18-Crown-6 (0.05 eq).
    
  • Solvent: Add anhydrous Acetonitrile (10 volumes relative to substrate mass).

  • Reaction: Heat the slurry to vigorous reflux (approx. 82°C). Stirring must be efficient to suspend the dense KF.

    • Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 4:1). Reaction typically requires 12–18 hours.

    • Endpoint: >98% conversion of bromide.

  • Workup:

    • Cool to room temperature.[6]

    • Filter the solids (KF/KBr) through a Celite pad. Caution: The solid cake may contain residual fluoride; dispose of as hazardous waste.

    • Concentrate the filtrate under reduced pressure to obtain a crude solid.[3]

  • Purification: Recrystallize from minimal hot Ethanol or Isopropanol/Hexane mixture.

    • Yield Target: 75–85%.

    • Safety Note: The product is a lachrymator .[7] Handle only in a fume hood.

Step 2: Carbonyl Reduction[1]

Objective: Reduction of the ketone to the secondary alcohol.

Variant A: Racemic Reduction (Standard) Suitable for general intermediate synthesis where chirality is introduced later or not required.

Protocol (Racemic)
  • Setup: 3-neck flask with temperature probe and addition funnel.

  • Dissolution: Dissolve 2-Fluoro-1-(4-bromophenyl)ethanone (1.0 eq) in Ethanol (10 Vol). Cool to 0°C.

  • Addition: Add Sodium Borohydride (NaBH

    
    , 0.6 eq) portion-wise over 30 minutes.
    
    • Exotherm Control: Maintain internal temperature <10°C. Hydrogen gas evolution will occur.

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 2 hours.

  • Quench: Cool to 0°C. Slowly add Acetone (0.5 eq) to destroy excess hydride, followed by saturated NH

    
    Cl solution (5 Vol).
    
    • Caution: Vigorous bubbling (H

      
      ).
      
  • Isolation: Concentrate to remove Ethanol. Extract aqueous residue with Ethyl Acetate (3 x 5 Vol). Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: The crude product is often pure enough (>95%). If necessary, recrystallize from Hexane/EtOAc.

Variant B: Asymmetric Transfer Hydrogenation (Chiral) Required for enantiopure drug development (e.g., >98% ee).

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (Noyori-type catalyst).[2]

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[2]

  • Conditions: Stir at 25–40°C in DCM or DMF. This method typically yields >95% ee for

    
    -halo ketones [1].[2]
    

Safety & Handling (Critical)

This process involves specific hazards that require a structured safety approach.

Hazard Decision Tree

Safety Start Start: Handling Reagents Check1 Is it the Alpha-Fluoro Ketone? Start->Check1 Action1 Lachrymator & Skin Permeant. Double Glove (Nitrile + Laminate). Use Fume Hood. Check1->Action1 Yes Check2 Is it Fluoride Waste (KF/KBr)? Check1->Check2 No Action2 Segregate from Acid Waste. (Risk of HF generation). Check2->Action2 Yes Check3 Is it NaBH4 Quench? Check2->Check3 No Action3 H2 Gas Evolution. Ensure Venting. Slow Addition. Check3->Action3 Yes

Figure 2: Safety decision matrix for critical process steps.

Specific Hazards
  • 
    -Fluoro Ketones:  Like their bromo-counterparts, these are potent lachrymators and alkylating agents.[2] Inhalation can cause severe respiratory irritation. Skin contact may result in delayed burns similar to HF exposure due to metabolic defluorination. Always have Calcium Gluconate gel available. [2]
    
  • Potassium Fluoride: While less dangerous than HF, KF is toxic if ingested. In acidic media (e.g., waste streams), it generates HF. Never mix fluoride waste with acidic waste. [2]

Analytical Specifications

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (C18, MeCN/H2O)> 98.0% a/a
Identity 1H-NMR (CDCl3)Characteristic doublet of doublets for -CH(OH)-CH2F moiety.[2]
Fluorine NMR 19F-NMRSinglet/Multiplet at approx -220 to -230 ppm (vs CFCl3).[2]
Residual Solvent GC-HS< 5000 ppm (Ethanol/MeCN)

Key NMR Diagnostic (1H, 400 MHz, CDCl3):

  • The -CH2F protons will appear as a distinctive multiplet (ddd or similar) due to geminal H-H coupling and H-F coupling (

    
     Hz).[2]
    
  • The -CH(OH)- proton will appear as a multiplet due to coupling with CH2 and F (

    
     Hz).[2]
    

References

  • Asymmetric Reduction of

    
    -Halo Ketones: 
    
    • Hamada, T., Torii, T., Onal, I. Z., Watanabe, K., & Noyori, R. (2002). Stereoselective Hydrogenation of -Halo Ketones. Journal of Organic Chemistry.
    • Note: Describes the Ru-catalyzed transfer hydrogenation conditions applicable to this substr
    • [2]

  • Nucleophilic Fluorination (Halex)

    • Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds.[4][8] VII. Replacement of Aromatic -Cl and -NO2 Groups by -F.[2] Journal of the American Chemical Society. (Foundational Halex chemistry).

    • Recent application: Organic Process Research & Development guides on using spray-dried KF.[2]

  • Safety of

    
    -Haloketones: 
    
    • Lachrymator handling guidelines and HF-like burn management.[2]

    • (Analogous hazard profile).[2]

  • Product Characterization

    • National Institutes of Health (NIH) PubChem. 1-(4-Bromophenyl)-2-fluoroethan-1-ol (CID 15942204).[2]

    • [2]

Disclaimer: This protocol is intended for use by qualified scientific personnel only. Always perform a comprehensive risk assessment before scaling up chemical reactions.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(4-Bromophenyl)-2-fluoroethan-1-ol

Ticket ID: #BF-OH-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Comprehensive Purification & Troubleshooting Guide Diagnostic & Workflow Logic Before initiating any purification protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BF-OH-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Comprehensive Purification & Troubleshooting Guide

Diagnostic & Workflow Logic

Before initiating any purification protocol, assess the physical state and purity profile of your crude material. The presence of the


-fluorine atom introduces unique stability challenges (specifically HF elimination) that distinguish this from standard benzylic alcohols.
Purification Decision Tree

The following logic flow dictates the optimal purification route based on your current crude profile.

PurificationLogic Start Crude 1-(4-Bromophenyl)- 2-fluoroethan-1-ol CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Oil Oil / Gum CheckState->Oil CheckPurity Purity (HPLC/NMR)? Solid->CheckPurity Seed Seed & Cool (-20°C) Oil->Seed HighPurity >85% Purity CheckPurity->HighPurity LowPurity <85% Purity CheckPurity->LowPurity Recryst Protocol B: Recrystallization (Hexane/EtOAc) HighPurity->Recryst Column Protocol A: Buffered Silica Chromatography LowPurity->Column Chiral Requirement: Enantiopurity? Recryst->Chiral Column->Chiral Seed->CheckPurity If solidifies Seed->Column If remains oil Kinetic Protocol C: Lipase Resolution Chiral->Kinetic Yes Done Final Product Chiral->Done No (Racemic) Kinetic->Done

Figure 1: Decision matrix for selecting the appropriate purification methodology based on crude physical state and purity thresholds.

Troubleshooting Scenarios (Support Tickets)

Issue 1: "My product is oiling out during recrystallization."

Diagnosis: This is common for low-melting fluorinated benzylic alcohols. The presence of impurities (especially the ketone precursor) depresses the melting point, preventing the crystal lattice from forming. Technical Fix:

  • Solvent Switch: Move from a single solvent to a binary system. Dissolve the crude oil in a minimum volume of warm Ethyl Acetate (EtOAc), then add warm Hexane dropwise until turbidity persists.

  • Seeding: If you have any pure crystals from a previous batch (even mg scale), add them at room temperature before cooling further.

  • The "Scratch" Technique: Use a glass rod to scratch the inner wall of the flask at the air-solvent interface. This creates nucleation sites.[1][2]

Issue 2: "I see a new, non-polar spot growing on TLC during column chromatography."

Diagnosis: You are likely observing HF elimination , leading to the formation of 1-bromo-4-(2-fluorovinyl)benzene (a styrene derivative). Mechanistic Insight: The benzylic position is activated, and the


-fluorine is a leaving group under acidic conditions. Standard silica gel is slightly acidic (pH 6.0–6.5), which can catalyze this elimination [1].
Corrective Action: 
  • Buffer the Silica: Pre-treat your silica gel column with 1% Triethylamine (Et3N) in Hexane before loading your sample. This neutralizes surface silanol groups.

  • Switch Stationary Phase: If degradation persists, switch to Neutral Alumina , which is far less aggressive toward acid-sensitive fluorohydrins.

Issue 3: "I cannot separate the alcohol from the starting ketone."

Diagnosis: 1-(4-Bromophenyl)-2-fluoroethanone and the target alcohol have similar Rf values in non-polar systems. Technical Fix:

  • Chemical Scavenging: If the ketone is a minor impurity (<10%), treat the crude mixture with sodium bisulfite (NaHSO3) solution. The ketone forms a water-soluble bisulfite adduct, while the alcohol remains in the organic layer.

  • Derivatization: Temporarily protect the alcohol as an acetate (using Ac2O/Pyridine). The acetate will have a significantly different Rf from the ketone. After separation, hydrolyze with K2CO3/MeOH.

Validated Protocols

Protocol A: Buffered Flash Chromatography (Primary Method)

Best for: Crude mixtures with <85% purity or significant ketone contamination.

  • Stationary Phase Preparation:

    • Slurry silica gel (230-400 mesh) in Hexane containing 1% Et3N .

    • Pour the column and flush with 2 column volumes (CV) of pure Hexane to remove excess amine.

  • Sample Loading:

    • Dissolve crude material in a minimum volume of Dichloromethane (DCM). Avoid loading with pure EtOAc as it causes band broadening.

  • Elution Gradient:

    • Start: 100% Hexane (2 CV).

    • Ramp: 0% → 20% EtOAc in Hexane over 10 CV.

    • Note: The product typically elutes around 15-18% EtOAc.

  • Monitoring:

    • Use UV (254 nm) – The bromophenyl chromophore is strong.

    • Stain: Phosphomolybdic Acid (PMA) – Alcohol stains dark blue/green upon heating.

Protocol B: Scalable Recrystallization

Best for: High-purity crude (>85%) or final polishing.

  • Dissolution: Place crude solid in a flask. Add EtOAc (approx. 2 mL per gram of solid). Heat to 50°C (do not boil aggressively; avoid thermal elimination).

  • Precipitation: While stirring at 50°C, slowly add Hexane (approx. 8-10 mL per gram). Stop addition immediately when the solution becomes slightly cloudy.

  • Clarification: Add 1-2 drops of EtOAc to redissolve the cloudiness.

  • Crystallization:

    • Allow to cool to Room Temp (RT) over 2 hours (slow cooling = purer crystals).

    • Transfer to a 4°C fridge for 4 hours.

    • Critical: Do not freeze immediately; this traps impurities.[1][2]

  • Filtration: Filter the white needles and wash with cold Hexane (0°C).

Protocol C: Kinetic Resolution (Enantiopurity)

Best for: Isolating (R)- or (S)- enantiomers from the racemic mixture. Mechanism: Lipases selectively acetylate one enantiomer (usually the R-form) leaving the S-alcohol untouched [2].

  • Reaction Setup:

    • Substrate: Racemic 1-(4-Bromophenyl)-2-fluoroethan-1-ol (0.1 M).

    • Solvent: Methyl tert-butyl ether (MTBE) or Toluene (anhydrous).

    • Acyl Donor: Vinyl Acetate (3.0 equivalents).

    • Catalyst: Novozym 435 (immobilized Candida antarctica Lipase B), 20 mg/mmol substrate.

  • Incubation: Shake at 30°C / 200 rpm. Monitor by Chiral HPLC.[2]

  • Workup:

    • Filter off the enzyme (can be reused).

    • Evaporate solvent.[3][4]

    • Separate the (S)-Alcohol (more polar) from the (R)-Acetate (less polar) via column chromatography (Protocol A).

  • Recovery: The (R)-Acetate can be hydrolyzed (K2CO3/MeOH) to yield the (R)-Alcohol.

Technical Data & Reference Values

Solubility Profile (at 25°C)
SolventSolubilityUsage
Water InsolubleWash solvent
Hexane Low (<5 mg/mL)Anti-solvent
Toluene ModerateRecrystallization (slow)
DCM HighLoading solvent
EtOAc HighEluent / Solvent
Methanol HighReaction solvent
Chromatographic Parameters (TLC)

Mobile Phase: 20% EtOAc in Hexane

ComponentEstimated RfVisualization
Styrene (Elimination Product) 0.85UV (Strong)
Ketone (Starting Material) 0.60UV (Strong)
Target Alcohol 0.35 UV + PMA Stain
Over-reduced (Ethyl analog) 0.40UV

References

  • Acid-Catalyzed Elimination in Fluorohydrins

    • Mechanism:[5][6][7] The

      
      -fluorine atom can act as a leaving group in benzylic systems under acidic catalysis, leading to styrene formation.
      
    • Source: Smart, B. E. (2001). Fluorine substituents in drug design.[1][2] Journal of Fluorine Chemistry, 109(1), 3-11. Link

  • Enzymatic Kinetic Resolution of Phenyl Ethanols

    • Protocol: Detailed methodology for lipase-catalyzed resolution of 1-phenylethanol derivatives using Novozym 435 and vinyl acet
    • Source: Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched 1-phenylethanols. Tetrahedron: Asymmetry, 18(20), 2419-2462.[8] Link

  • Synthesis of 2-Fluoro-1-arylethanols

    • Context: Reduction of -fluoroacetophenones and subsequent purific
    • Source: Prakash, G. K. S., et al. (2006).[9] Nucleophilic fluoromethylation of aldehydes and ketones. Journal of Organic Chemistry, 71(18), 6806-6813. Link

Sources

Optimization

Technical Support Center: Synthesis of 1-(4-Bromophenyl)-2-fluoroethan-1-ol

Status: Operational Ticket Type: Process Chemistry & Impurity Profiling Assigned Specialist: Senior Application Scientist Core Directive & Process Overview Welcome to the Technical Support Hub for the synthesis of 1-(4-B...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Process Chemistry & Impurity Profiling Assigned Specialist: Senior Application Scientist

Core Directive & Process Overview

Welcome to the Technical Support Hub for the synthesis of 1-(4-Bromophenyl)-2-fluoroethan-1-ol . This guide addresses the specific challenges associated with the preparation of


-fluoro alcohols, a critical motif in medicinal chemistry (e.g., azole antifungals, adrenergic receptor ligands).

Unlike standard alcohol syntheses, the presence of the


-fluorine atom introduces unique reactivity profiles, specifically regarding elimination (dehydrofluorination)  and nucleophilic substitution competition .
The Standard Synthetic Route (Context for Troubleshooting)

To diagnose byproducts effectively, we must first establish the standard industrial/lab-scale route, which typically proceeds via the Reduction of the


-Fluoro Ketone .
  • Precursor Synthesis: Bromination of 4'-bromoacetophenone

    
    
    
    
    
    -Bromo ketone.
  • Fluorination: Nucleophilic substitution (

    
    ) using KF/18-crown-6 or TBAF 
    
    
    
    2-Fluoro-1-(4-bromophenyl)ethan-1-one (The Key Intermediate).
  • Reduction: Hydride reduction (NaBH

    
    ) or Asymmetric Transfer Hydrogenation (ATH) 
    
    
    
    Target Alcohol .

Troubleshooting Guide (Q&A Format)

Category A: Halogen Exchange Issues (The "Heavy" Impurities)

Q: I see a persistent impurity in my LC-MS with a mass pattern similar to my product but shifted by +60-62 Da. It tracks with the product during chromatography. What is it?

A: This is likely the Bromohydrin analog: 1-(4-Bromophenyl)-2-bromoethan-1-ol.

  • Root Cause: This is a "legacy impurity" carried over from the fluorination step. If the conversion of the

    
    -bromo ketone to the 
    
    
    
    -fluoro ketone was incomplete, the residual
    
    
    -bromo ketone is reduced by NaBH
    
    
    just as easily as your desired fluoro-ketone.
  • The Mechanism:

    
    
    
  • Diagnostic:

    • Mass Spec: Look for the characteristic isotope pattern of a dibromo species (1:2:1 ratio for M, M+2, M+4) versus the monobromo pattern of your target (1:1).

    • NMR: The

      
       protons typically appear upfield (3.4–3.6 ppm) compared to the 
      
      
      
      protons (4.3–4.6 ppm,
      
      
      Hz).
  • Corrective Action: You cannot easily separate the bromohydrin from the fluorohydrin by silica chromatography due to similar polarity. You must drive the fluorination to 100% conversion before the reduction step. Use anhydrous TBAF (

    
    -BuOH) or increase the equivalents of KF/18-crown-6 and reaction time.
    
Category B: Stability & Elimination (The "Olefin" Impurities)

Q: My product purity was 98% after extraction, but after drying in the oven or sitting in CDCl


, I see a new non-polar spot and vinyl protons in the NMR. Why? 

A: You are observing spontaneous Dehydrofluorination forming 4-Bromostyrene.

  • Root Cause:

    
    -Fluoro alcohols are prone to elimination of HF to form the styrene derivative, especially under acidic conditions or thermal stress. The fluorine atom acidifies the 
    
    
    
    -proton, and the resulting carbocation/transition state is stabilized by the phenyl ring.
  • The Mechanism:

    
    
    
  • Diagnostic:

    • NMR: Disappearance of the characteristic

      
       coupling doublet of doublets. Appearance of styrene vinyl protons (typically 5.2–6.7 ppm region).
      
  • Corrective Action:

    • Avoid Acid: Do not use acidic workups (e.g., 1N HCl) to quench the borohydride. Use saturated NH

      
      Cl or phosphate buffer (pH 7).
      
    • Thermal Control: Do not dry the compound at high temperatures (>40°C) under vacuum.

    • NMR Solvent: CDCl

      
       can be slightly acidic. Filter the solvent through basic alumina or use DMSO-
      
      
      
      for stability checks.
Category C: Hydrolysis Byproducts (The "Polar" Impurities)

Q: I have a very polar impurity that stays on the baseline of my TLC plate. Yield of the fluoro-ketone intermediate was low.

A: This is the Diol: 1-(4-Bromophenyl)ethane-1,2-diol.

  • Root Cause: Water contamination during the nucleophilic fluorination step. Fluoride (F

    
    ) is a strong base in organic solvents; if water is present, it generates hydroxide (OH
    
    
    
    ), which competes with F
    
    
    to displace the bromide.
  • Diagnostic:

    • NMR: Absence of F-coupling. Broad OH peaks.

  • Corrective Action: Ensure strictly anhydrous conditions during the KF/18-crown-6 reaction. Dry the solvent (acetonitrile or THF) over molecular sieves.

Analytical Data & Impurity Profiling

Use this table to triage peaks in your crude reaction mixture.

CompoundStructure DescriptionKey 1H NMR Feature (approx.

)
19F NMRMass Spec (ESI)
Target Ar-CH(OH)-CH

F
4.3–4.6 ppm (dm,

Hz)
~ -220 to -230 ppmM+H (Br pattern)
Impurity A (Bromohydrin) Ar-CH(OH)-CH

Br
3.4–3.8 ppm (m, no F-coupling)SilentM+H (Dibromo pattern)
Impurity B (Styrene) Ar-CH=CH

5.2–5.8 (d), 6.6–6.8 (dd)SilentM+H (No OH, No F)
Impurity C (Diol) Ar-CH(OH)-CH

OH
3.5–3.8 ppm (broad m)SilentM+Na (Polar)
Impurity D (Ketone) Ar-C(=O)-CH

F
5.4–5.6 ppm (d,

Hz)
~ -220 to -230 ppmM+H (Ketone)

Pathway Visualization (Impurity Genealogy)

The following diagram maps the origin of each byproduct to the specific synthetic stage.

ImpurityMap SM 4-Bromoacetophenone AlphaBr α-Bromo Ketone (Intermediate) SM->AlphaBr Bromination AlphaF α-Fluoro Ketone (Key Precursor) AlphaBr->AlphaF KF / 18-crown-6 (Ideal Path) Imp_Bromohydrin Impurity A: Bromohydrin AlphaBr->Imp_Bromohydrin Incomplete F-Sub + Reduction Imp_Diol Impurity C: Diol AlphaBr->Imp_Diol H2O Contamination Target TARGET ALCOHOL 1-(4-Br-Ph)-2-fluoroethan-1-ol AlphaF->Target Reduction (NaBH4) Imp_Styrene Impurity B: 4-Bromostyrene Target->Imp_Styrene Acid/Heat (Elimination)

Caption: Genealogy of impurities. Red nodes indicate critical failure points (incomplete reaction or degradation).

Critical Experimental Protocol (Best Practice)

To minimize the "Bromohydrin" and "Styrene" issues, follow this optimized sequence:

  • Fluorination:

    • Reagent: 4-Bromophenacyl bromide (1.0 eq), KF (3.0 eq), 18-crown-6 (0.1 eq).

    • Solvent: Anhydrous Acetonitrile (MeCN).

    • Checkpoint: Monitor by TLC/GC. Do not proceed until the starting bromide is <1% .

    • Workup: Filter off salts, evaporate MeCN. Dissolve in DCM, wash with water. Dry thoroughly (residual water hurts the next step).

  • Reduction:

    • Substrate: Crude

      
      -fluoro ketone in Methanol (0°C).
      
    • Reagent: NaBH

      
       (0.5 eq) added portion-wise.
      
    • Quench:Crucial Step. Add Saturated NH

      
      Cl solution at 0°C. Do not use HCl. 
      
    • Extraction: Extract with EtOAc. Wash with Brine.

    • Drying: Na

      
      SO
      
      
      
      (anhydrous). Evaporate at <40°C.

References

  • Synthesis of

    
    -Fluoro Ketones via Nucleophilic Substitution: 
    
    • Title: "Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their deriv
    • Source: Royal Society of Chemistry (RSC)
    • URL:[Link]

  • Reduction of

    
    -Fluoro Ketones (Methodology): 
    
    • Title: "Asymmetric Transfer Hydrogen
    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • General Reactivity of

    
    -Fluoro Alcohols (Elimination Risks): 
    
    • Title: "Synthesis of α-Fluoro Aldehydes and Ketones. A Review"
    • Source: SciSpace / Elsevier
    • URL:[Link]

  • Precursor Characterization (4-Bromophenacyl Bromide)

    • Title: "2-Bromo-1-(4-bromophenyl)ethan-1-one Compound Summary"
    • Source: PubChem[1]

    • URL:[Link][2][3]

Sources

Troubleshooting

Troubleshooting low yields in the reduction of 4-bromo-2'-fluoroacetophenone

Welcome to the technical support guide for the reduction of 4-bromo-2'-fluoroacetophenone to 1-(4-bromophenyl)-1-(2-fluorophenyl)ethanol. This resource, designed for chemistry professionals, provides in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the reduction of 4-bromo-2'-fluoroacetophenone to 1-(4-bromophenyl)-1-(2-fluorophenyl)ethanol. This resource, designed for chemistry professionals, provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome challenges and achieve high-yield, high-purity results.

Troubleshooting Guide: Overcoming Low Yields

This section addresses the most common issues encountered during the sodium borohydride (NaBH₄) reduction of 4-bromo-2'-fluoroacetophenone.

Question: My reaction is very slow or appears incomplete (TLC shows significant starting material remaining). What are the likely causes and solutions?

Answer:

This is a classic issue often traced back to reagent quality, stoichiometry, or temperature. Let's break down the possibilities.

1. Compromised Reducing Agent:

  • The Cause: Sodium borohydride (NaBH₄) is the most common and mild reducing agent for this transformation.[1][2] However, it is hygroscopic and reacts with moisture over time, leading to decomposition and a loss of reducing power. An older bottle of NaBH₄ that has been opened multiple times may have significantly reduced activity. NaBH₄ also reacts with the protic solvents (like methanol or ethanol) used for the reaction, a process that is accelerated by acidic impurities or higher temperatures.[2][3]

  • The Solution:

    • Use a fresh bottle of NaBH₄ or one that has been stored correctly in a desiccator.

    • Perform a quick activity test: Add a small amount of your NaBH₄ to a protic solvent. Vigorous bubbling (hydrogen gas evolution) is a good indicator of reactivity.[3]

    • Increase Stoichiometry: While one mole of NaBH₄ can theoretically reduce four moles of a ketone, it is common practice to use a molar excess (e.g., 1.5 to 2.0 equivalents of NaBH₄ per equivalent of ketone) to compensate for any decomposition and ensure the reaction goes to completion.[2][4]

2. Sub-optimal Temperature:

  • The Cause: While many borohydride reductions are run at room temperature, the initial addition of NaBH₄ to the ketone solution in a protic solvent can be exothermic.[2] Running the reaction at too low a temperature (e.g., unnecessarily deep cooling) can slow the reaction rate significantly.

  • The Solution: Start the reaction by cooling the ketone solution in an ice bath (0 °C) before the portion-wise addition of NaBH₄. This controls the initial exotherm. After the addition is complete, the reaction can often be allowed to warm to room temperature to ensure completion.[5] Monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal reaction time.

Troubleshooting Workflow for Incomplete Reactions

G start Low Yield / Incomplete Reaction check_sm Is Starting Material (SM) Consumed on TLC? start->check_sm check_reagent Check NaBH₄ Activity & Age check_sm->check_reagent  No side_products Are Major Side Products Visible on TLC? check_sm->side_products  Yes increase_equiv Increase NaBH₄ Equivalents (1.5 - 2.0 eq.) check_reagent->increase_equiv check_temp Review Reaction Temperature increase_equiv->check_temp warm_rt Allow Reaction to Warm to Room Temperature check_temp->warm_rt complete Reaction Optimized warm_rt->complete dehalogenation Potential Dehalogenation. See FAQ below. side_products->dehalogenation  Yes workup_issue Investigate Workup & Purification Issues. side_products->workup_issue  No / Unsure

Caption: A logical workflow for troubleshooting incomplete reductions.

Question: My yield is low, and I see a significant, less polar byproduct on my TLC plate. What could this be?

Answer:

The most likely culprit is a dehalogenation side reaction, where the bromine atom on the aromatic ring is replaced by a hydrogen atom.

  • The Cause: Hydrodehalogenation can occur during reductions, although it is more commonly associated with catalytic hydrogenation.[5] In borohydride reductions, this side reaction can be promoted by certain impurities, extended reaction times, or elevated temperatures. The resulting side product would be 1-(2-fluorophenyl)ethanol, which is less polar than your desired product and would thus have a higher Rf value on a normal-phase silica TLC plate.

  • The Solution:

    • Strict Temperature Control: Avoid heating the reaction mixture unless absolutely necessary. Perform the addition of NaBH₄ at 0 °C.

    • Minimize Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup promptly. Over-extending the reaction time provides more opportunity for side reactions.

    • Ensure Reagent Purity: Use high-purity starting materials and solvents.

Frequently Asked Questions (FAQs)

Q1: Which solvent is best for this reduction?

Methanol (MeOH) and ethanol (EtOH) are the most common and effective solvents for NaBH₄ reductions.[2][6] They are protic and can participate in the reaction mechanism by protonating the intermediate alkoxide.[7] Tetrahydrofuran (THF) can also be used, often in a mixture with MeOH or EtOH, to improve the solubility of the starting material.[2] For this specific substrate, a mixture of THF/MeOH or simply MeOH should be sufficient.

Q2: Can I use Lithium Aluminum Hydride (LiAlH₄) instead of NaBH₄?

While LiAlH₄ is a more powerful reducing agent, it is generally not recommended for this specific transformation.[8] LiAlH₄ reacts violently with protic solvents like water and alcohols, requiring the use of anhydrous ethers (like diethyl ether or THF) and much stricter handling procedures.[9] Furthermore, its high reactivity increases the risk of the dehalogenation side reaction. NaBH₄ is sufficiently reactive to reduce ketones, safer to handle, and allows for the use of more convenient protic solvents.[1][3][8]

Comparison of Common Reducing Agents
FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Mild; reduces aldehydes & ketones.[2]Strong; reduces ketones, esters, amides, etc.[8]
Solvent Compatibility Protic (MeOH, EtOH), THF.[2]Anhydrous Ethers (THF, Et₂O).[9]
Safety/Handling Stable solid, handle on benchtop.[3]Highly reactive, pyrophoric potential.[9]
Workup Simple acidic quench.[5]Careful, multi-step quench (Fieser method).
Side Reaction Risk Lower risk of dehalogenation.Higher risk of dehalogenation.

Q3: My product seems to be an oil, but I expected a solid. What should I do?

The product, 1-(4-bromophenyl)-1-(2-fluorophenyl)ethanol, may be a low-melting solid or a thick oil at room temperature, especially if minor impurities are present that disrupt the crystal lattice. If purification by column chromatography does not yield a solid, you can try recrystallization from a non-polar/polar solvent system like hexanes/ethyl acetate.[4] Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hot hexanes until the solution becomes slightly cloudy. Cooling this mixture slowly may induce crystallization.

Q4: How do I properly quench the reaction and work up the product?

After the reaction is complete (as determined by TLC), the excess NaBH₄ and the borate esters formed must be decomposed.

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add dilute acid, such as 1 M HCl, dropwise.[5] You will observe gas evolution (H₂), so ensure adequate ventilation. Continue adding acid until the bubbling ceases and the pH of the solution is acidic (pH ~2-3).

  • Remove the organic solvent (e.g., methanol) using a rotary evaporator.

  • Extract the remaining aqueous layer with a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Combine the organic extracts, wash with brine, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Reaction Mechanism and Key Parameters

G cluster_0 Reaction Core cluster_1 Key Influencing Parameters Ketone 4-Bromo-2'-fluoro- acetophenone Alkoxide Alkoxide Intermediate Ketone->Alkoxide 1. NaBH₄ (Hydride Attack) Product Final Alcohol Product Alkoxide->Product 2. H⁺ Source (Solvent/Workup) (Protonation) Reagent NaBH₄ Quality Reagent->Ketone affects rate Temp Temperature Temp->Ketone affects rate & side reactions Solvent Solvent Choice Solvent->Alkoxide proton source Stoich Stoichiometry Stoich->Ketone affects completion

Caption: The reduction mechanism and its key influencing parameters.

Optimized Experimental Protocol

This protocol describes a standard laboratory-scale reduction of 4-bromo-2'-fluoroacetophenone using sodium borohydride.

Materials:

  • 4-bromo-2'-fluoroacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), reagent grade

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-bromo-2'-fluoroacetophenone (e.g., 2.19 g, 10.0 mmol). Dissolve the ketone in methanol (40 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (e.g., 0.57 g, 15.0 mmol, 1.5 equiv) portion-wise over 10 minutes. Be cautious as the reaction may generate gas.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes. Then, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The product spot should appear at a lower Rf than the starting ketone spot. The reaction is complete when the starting material spot is no longer visible.

  • Workup - Quench: Cool the flask back to 0 °C in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄. Continue adding acid until gas evolution ceases.

  • Workup - Extraction: Remove the methanol from the mixture using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate (50 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).

  • Workup - Wash & Dry: Combine all organic extracts and wash them once with water (25 mL) and once with brine (25 mL). Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product, typically a pale yellow oil or solid, can be purified by flash column chromatography on silica gel or by recrystallization if necessary.[5]

References

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. masterorganicchemistry.com.
  • University of Calgary. (2024, June 17). CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydide. YouTube.
  • University of Calgary. (n.d.). 3.4.3 – Comparing Sodium Borohydride Reductions and Grignard Reactions. LibreTexts Chemistry.
  • Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. chemistrysteps.com.
  • Common Organic Chemistry. (n.d.). Sodium Borohydride. commonorganicchemistry.com.
  • Wellesley College. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • Guidechem. (2022, June 5). How to prepare 1-(4-Bromophenyl)ethanol?. guidechem.com.
  • BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. benchchem.com.
  • Wikipedia. (n.d.).
  • Royal Society of Chemistry. (n.d.). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry.
  • Vermeeren, P., et al. (2023, July 5). Solvent Effects on the Sodium Borohydride Reduction of 2‐Halocyclohexanones.
  • ResearchGate. (n.d.).
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. orgsyn.org.
  • ResearchGate. (n.d.). Synthesis of (1R)‐1‐(4‐Bromophenyl)
  • Organic Syntheses. (n.d.). Acetophenone, 3-bromo. orgsyn.org.
  • PubMed. (n.d.). Glutathione-dependent reductive dehalogenation of 2,2',4'-trichloroacetophenone to 2',4'-dichloroacetophenone.
  • ResearchGate. (2025, August 9).
  • ResearchGate. (n.d.). Bioreduction of 1‐(4‐bromophenyl)‐2,2,2‐trifluoroethanone (8 a) followed by Suzuki‐Miyaura cross coupling reaction.
  • ResearchGate. (2025, August 7). Enantioselective microbial reduction of substituted acetophenone.
  • Autech Industry Co., Limited. (2026, January 29). Understanding the Synthesis and Properties of 1-(4-Bromophenyl)-1,2,2-triphenylethylene.
  • BenchChem. (2025). Application Notes and Protocols for the Reduction of 2-Bromoacetophenone. benchchem.com.
  • BenchChem. (2025). Comparison of different methods for the synthesis of 1-(4-Chlorophenyl)ethanol. benchchem.com.
  • Chemguide. (2015, November 15). Reduction of aldehydes and ketones. chemguide.co.uk.

Sources

Optimization

Technical Support Center: Degradation Pathways of Fluorinated Alcohols

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the degradation of fluorinated alcohols. This guide is designed to provide expert insights and practic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the degradation of fluorinated alcohols. This guide is designed to provide expert insights and practical troubleshooting advice for the common challenges encountered during experimental work. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts & Troubleshooting

This section addresses the most common questions and issues that arise during the study of fluorinated alcohol degradation.

Q1: My mass balance for the 8:2 fluorotelomer alcohol (FTOH) degradation experiment is poor, with recovery well below 80%. What are the most likely causes?

A1: Achieving a complete mass balance in FTOH experiments is a common and significant challenge. The physicochemical properties of these compounds are the primary culprits. Here’s a breakdown of potential loss pathways:

  • Volatility: FTOHs, particularly shorter-chain variants, are semi-volatile.[1][2] This allows them to partition from the aqueous phase into the headspace of your reaction vessel, leading to significant losses if the system is not completely sealed. In experiments with continuous air flow, this loss can be substantial.[3]

  • Sorption to Labware: The unique hydrophobic and oleophobic nature of FTOHs leads to strong adsorption onto surfaces.[4] Significant partitioning has been observed into PTFE septa, rubber stoppers, and the walls of glass vessels.[1][5] This abiotic sequestration is often a major sink for the parent compound, leading to an overestimation of degradation rates if not accounted for.

  • Formation of Unidentified Metabolites: Early biodegradation studies often accounted for less than 60% of the mass balance as known metabolites like the corresponding acid and perfluorooctanoic acid (PFOA).[1] A substantial portion of the parent FTOH can be transformed into a complex array of unknown intermediate products that may not be captured by your analytical method.[1]

Expert Tip: To improve mass balance, perform a whole-system extraction. This involves extracting not just the aqueous medium but also the vessel walls and septa. For example, after removing your aqueous sample, rinse the vessel and extract the septa with a strong organic solvent like acetonitrile at an elevated temperature (e.g., 50°C) to recover adsorbed compounds.[1]

Q2: I am studying the biodegradation of 8:2 FTOH in an activated sludge microcosm and observe the formation of perfluorohexanoic acid (PFHA). I expected perfluorooctanoic acid (PFOA) as the primary terminal product. Is this normal?

A2: Yes, this is an important and well-documented finding. While the transformation of an n:2 FTOH to the corresponding C(n-1)F(2n-1)COOH perfluorinated carboxylic acid (PFCA) is a major pathway, it is not the only one.[6] Research has provided direct evidence that the perfluorinated carbon chain itself can be broken down by microorganisms.[1][3]

The observation of PFHA from 8:2 FTOH demonstrates that microorganisms can mineralize multiple -CF2- groups.[1][3] This process is critical because shorter-chain PFCAs have lower bioaccumulation potential and toxicity compared to long-chain counterparts like PFOA.[1] The exact mechanisms for this chain-shortening are complex, but they fundamentally alter the paradigm that the perfluoroalkyl chain is completely recalcitrant to microbial attack.

Q3: My FTOH degradation rate is significantly slower in my soil microcosm when I use octanol as a carrier solvent compared to ethanol. Why is this happening?

A3: This phenomenon is likely due to competitive inhibition. Octanol is the non-fluorinated structural analogue of 8:2 FTOH.[4] Microorganisms will preferentially metabolize the more easily degradable, non-fluorinated carbon source (octanol) first. The biotransformation of the FTOH will be temporarily inhibited until the primary carbon source is depleted.[4] In contrast, a highly soluble and readily available solvent like ethanol may enhance microbial activity without competing in the same way, and periodic addition of ethanol has been shown to increase mineralization rates.[3]

Causality: The enzymes responsible for the initial oxidation of the alcohol moiety are not necessarily specific to the fluorinated substrate. They will act on the more energetically favorable substrate first. This highlights the importance of choosing carrier solvents carefully, as they can directly impact the observed degradation kinetics.

Q4: I'm analyzing my samples via GC-MS and see a transient peak that appears early in the experiment and then disappears. What could it be?

A4: You are likely observing a transient intermediate metabolite. In both biotic and abiotic degradation pathways, the first step is the oxidation of the alcohol group (-CH2CH2OH) to an aldehyde (-CH2CHO).[7][8][9][10] For example, 8:2 FTOH is first oxidized to 8:2 fluorotelomer aldehyde (8:2 FTAL).[9]

These aldehydes are often short-lived.[9] They are quickly oxidized further to a carboxylic acid (e.g., 8:2 fluorotelomer carboxylic acid, or 8:2 FTCA) or can undergo other reactions, such as elimination of hydrogen fluoride (HF) to form an unsaturated aldehyde (e.g., 8:2 FTUAL).[9][10] Because of their transient nature, they are best detected by sampling at early time points in your experiment.

Q5: My sterile control samples, which contain a buffer solution, are showing some loss of the parent FTOH over time. What could be causing this abiotic degradation?

A5: While FTOHs are generally stable, they can undergo abiotic degradation under specific conditions. The two most likely causes are:

  • Base-Induced Elimination: Fluorotelomer alcohols are known to be unstable under basic conditions.[11] The mechanism involves an intramolecular hydrogen bond that facilitates the elimination of hydrogen fluoride (HF) across the -CF2-CH2- junction. This process is highly dependent on the solvent; polar solvents like DMF can accelerate decomposition, while nonpolar solvents like hexanes slow it down.[11] If your buffered control is at a basic pH, this pathway could be responsible for the loss of the parent compound.

  • Photodegradation: If your experimental setup is exposed to light (especially UV), aqueous photolysis can occur.[8] This process can be a significant degradation pathway in natural waters and can be influenced by substances like nitrate, which promotes photolysis, and dissolved organic carbon, which can inhibit it.[8][12][13]

Troubleshooting Tip: To isolate the cause, run two control experiments: one protected from light and another using a neutral pH buffer (if compatible with your experimental goals). Comparing the results will help you determine if photolysis or pH-dependent instability is the source of the abiotic loss.

Section 2: Key Degradation Pathways & Mechanisms

Understanding the core degradation pathways is essential for experimental design and data interpretation. The degradation of FTOHs can be broadly categorized into biotic and abiotic processes.

Biotic Degradation Pathway

In aerobic environments such as wastewater treatment plants and soil, microorganisms transform FTOHs primarily through oxidation of the non-fluorinated ethanol moiety.[7][12][13] This is a multi-step process that serves as a major source of PFCAs in the environment.[10]

The generally accepted pathway for an 8:2 FTOH is as follows:

  • Oxidation to Aldehyde: The alcohol is oxidized to a transient fluorotelomer aldehyde (8:2 FTAL).[9]

  • Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a fluorotelomer carboxylic acid (8:2 FTCA).[10]

  • Formation of Unsaturated Acid: The 8:2 FTCA can undergo transformations, including a beta-oxidation mechanism, leading to the formation of 8:2 fluorotelomer unsaturated carboxylic acid (8:2 FTUCA).[7][10]

  • Formation of PFOA: The 8:2 FTUCA is then transformed into the highly stable and persistent perfluorooctanoic acid (PFOA).[7][10]

Biodegradation_Pathway FTOH 8:2 FTOH (CF₃(CF₂)₇CH₂CH₂OH) FTAL 8:2 FTAL (transient) (CF₃(CF₂)₇CH₂CHO) FTOH->FTAL Microbial Oxidation Shorter_PFCAs Shorter-Chain PFCAs (e.g., PFHA) FTOH->Shorter_PFCAs Chain Mineralization FTCA 8:2 FTCA (CF₃(CF₂)₇CH₂COOH) FTAL->FTCA Microbial Oxidation FTUCA 8:2 FTUCA (CF₃(CF₂)₆CF=CHCOOH) FTCA->FTUCA β-oxidation/transformation PFOA PFOA (CF₃(CF₂)₆COOH) FTUCA->PFOA Transformation

Caption: Aerobic biodegradation pathway of 8:2 FTOH.

Abiotic Degradation Pathways

Abiotic processes, particularly in the atmosphere and aquatic environments, also contribute to FTOH degradation.

  • Atmospheric Oxidation: In the troposphere, FTOHs react with hydroxyl (•OH) radicals.[14][15] This reaction initiates a cascade that ultimately forms PFCAs, which can then be deposited in remote regions through wet and dry deposition.[14][15] This long-range atmospheric transport is a key explanation for the presence of PFCAs in areas like the Arctic.[15]

  • Aqueous Photolysis: In surface waters, FTOHs can be degraded by sunlight.[8] The process is complex and involves both direct and indirect photolysis, where other water constituents like nitrate act as sensitizers.[8] The end products are similar to other pathways and include the corresponding FTCA, FTUCA, and PFOA.[8]

  • Heterogeneous Photocatalysis: Advanced oxidation processes using catalysts like titanium dioxide (TiO2) under UV irradiation have been shown to completely mineralize FTOHs.[16] The degradation proceeds through aldehyde and acyl fluoride intermediates, ultimately producing carbon dioxide (CO2) and fluoride ions (F-), offering a potential remediation strategy.[16]

Section 3: Experimental Protocols & Analytical Methods

Protocol 1: Aerobic Biodegradation of 8:2 FTOH in Activated Sludge

This protocol outlines a general methodology for assessing the biodegradation potential of an FTOH.

Objective: To monitor the depletion of 8:2 FTOH and identify the formation of major acidic metabolites (e.g., 8:2 FTCA, 8:2 FTUCA, PFOA) over time.

Materials:

  • Activated sludge from a municipal wastewater treatment plant.

  • Mineral salts medium.

  • 8:2 FTOH (purity >99%).[1]

  • Sterile serum bottles with PTFE-lined septa.

  • Acetonitrile (CH3CN), HPLC grade.

  • Analytical standards for parent compound and expected metabolites.

Procedure:

  • Microcosm Setup: In a sterile serum bottle, combine 30 mL of mineral salts medium with a known concentration of activated sludge biomass.

  • Spiking: Spike the microcosm with a stock solution of 8:2 FTOH in a minimal amount of a suitable solvent (e.g., methanol) to reach the desired initial concentration.

  • Incubation: Seal the bottle immediately with a PTFE-lined septum and aluminum crimp cap. Incubate at a controlled temperature (e.g., 25°C) in the dark on a shaker.

  • Sterile Control: Prepare a parallel control by autoclaving the sludge/medium mixture before spiking to assess abiotic degradation.

  • Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14, 28 days), sacrifice replicate bottles.

  • Extraction:

    • Remove an aliquot of the aqueous phase for fluoride ion analysis using a fluoride-selective electrode.[1]

    • To the remaining ~30 mL in the bottle, add 50-60 mL of CH3CN.[1]

    • Reseal the bottle with a fresh PTFE septum and extract at 50°C for 1-5 days on a shaker.[1] This "whole-system" extraction helps recover compound adsorbed to the sludge and glassware.

  • Analysis: Analyze the CH3CN extract for non-volatile metabolites (PFCAs, FTCAs) using LC-MS/MS. Analyze the headspace or a separate solvent extract for the parent FTOH using GC-MS.

Analytical Methods Summary

The choice of analytical instrumentation is critical and depends on the target analyte's properties.

Analyte ClassPropertyRecommended TechniqueIonization ModeReference
Fluorotelomer Alcohols (FTOHs) Volatile, NeutralGas Chromatography-Mass Spectrometry (GC-MS)Chemical Ionization (CI) or Electron Impact (EI)[14][17][18]
Fluorotelomer Aldehydes (FTALs) Volatile, NeutralGas Chromatography-Mass Spectrometry (GC-MS)Electron Impact (EI)[10]
PFCAs, FTCAs, FTUCAs Non-volatile, IonicLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Electrospray Ionization (ESI), Negative Mode[1][4][10]

Section 4: Troubleshooting Workflow

When encountering unexpected results, a logical workflow can help diagnose the issue.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Abiotic Loss Investigation cluster_2 Biotic & System Loss Investigation Start Unexpected Result (e.g., Poor Mass Balance, No Degradation) Check_Controls Analyze Sterile & Dark Controls Start->Check_Controls Loss_In_Controls Significant Loss in Controls? Check_Controls->Loss_In_Controls Check_pH Check pH of Medium. Is it basic? Loss_In_Controls->Check_pH Yes Check_Extraction Review Extraction Protocol. Was a whole-system extraction performed? Loss_In_Controls->Check_Extraction No Check_Light Was experiment exposed to light? Check_pH->Check_Light No Base_Elimination Potential Base-Induced HF Elimination Check_pH->Base_Elimination Yes Photolysis Potential Aqueous Photolysis Check_Light->Photolysis Yes Sorption High Sorption to Labware/Biomass Likely Check_Extraction->Sorption No Check_Headspace Analyze Headspace. Is parent FTOH present? Check_Extraction->Check_Headspace Yes Volatility Significant Loss Due to Volatility Check_Headspace->Volatility Yes Check_Metabolites Broad Metabolite Screen. Are there unknown peaks? Check_Headspace->Check_Metabolites No Unknown_Metabolites Formation of Unknown/ Non-Targeted Metabolites Check_Metabolites->Unknown_Metabolites Yes

Caption: Workflow for troubleshooting common FTOH degradation experiment issues.

References

  • Folkerson, L. et al. (2021). Environmental Fate of Novel Functionalized Hydrofluoroether (HFE) Alcohols. TSpace. [Link]

  • Wang, N. et al. (2005). Fluorotelomer Alcohol Biodegradation—Direct Evidence that Perfluorinated Carbon Chains Breakdown. Environmental Science & Technology, 39(19), 7516–7528. [Link]

  • Dinglasan-Panlilio, M. J., & Mabury, S. A. (2006). Significant Residual Fluorinated Alcohols Present in Various Fluorinated Materials. Environmental Science & Technology, 40(5), 1447–1453. [Link]

  • Sun, W. et al. (2025). The Degradation Mechanism of Fluorotelomer Alcohols (FTOHs) Initiated by OH Radicals in Advanced Oxidation Process and the Potential Environmental Risks of Degradation Products. Process Safety and Environmental Protection, 203, 107867. [Link]

  • Folkerson, L. E. et al. (2024). Comparative Biodegradation Study to Assess the Ultimate Fate of Novel Highly Functionalized Hydrofluoroether Alcohols in Wastewater Treatment Plant Microcosms and Surface Waters. Environmental Toxicology and Chemistry, 43(11), 2297–2305. [Link]

  • Wang, N. et al. (2005). Fluorotelomer alcohol biodegradation-direct evidence that perfluorinated carbon chains breakdown. Environmental Science & Technology, 39(19), 7516-7528. [Link]

  • Gauthier, S. A., & Mabury, S. A. (2005). Aqueous photolysis of 8:2 fluorotelomer alcohol. Environmental Toxicology and Chemistry, 24(8), 1837–1846. [Link]

  • Liu, J. (2007). Environmental fate of fluorotelomer alcohols and esters in soils. Purdue e-Pubs. [Link]

  • Schroder, H. F. (2005). Biodegradation of fluorinated alkyl substances. WIT Transactions on Ecology and the Environment, 80. [Link]

  • ALS Environmental. (2024). Pending PFAS Regulations and Testing for Fluorotelomer Alcohols (FTOHs) in Water. [Link]

  • Kim, M. H. et al. (2010). Microbial biodegradation of a novel fluorotelomer alcohol, 1H,1H,2H,2H,8H,8H-perfluorododecanol, yields short fluorinated acids. Chemosphere, 82(6), 846-51. [Link]

  • Titaley, I. A. et al. (2024). Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and outdoor environment—from production to end-of-life. Environmental Science: Atmospheres. [Link]

  • Martin, J. W. et al. (2005). Metabolic products and pathways of fluorotelomer alcohols in isolated rat hepatocytes. Chemical Research in Toxicology, 18(8), 1556-1567. [Link]

  • Yamashita, K. et al. (2006). TiO2-induced heterogeneous photodegradation of a fluorotelomer alcohol in air. Environmental Science & Technology, 40(21), 6824-6829. [Link]

  • Titaley, I. A. et al. (2024). Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and outdoor environment—from production to end-of-life. Environmental Science: Atmospheres. [Link]

  • Wang, N. et al. (2005). Fluorotelomer Alcohol Biodegradation—Direct Evidence that Perfluorinated Carbon Chains Breakdown. Environmental Science & Technology. [Link]

  • Titaley, I. A. et al. (2024). Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and outdoor environment—from production to end-of-life. RSC Publishing. [Link]

  • Martin, J. W. et al. (2004). Polyfluorinated Telomer Alcohols and Sulfonamides in the North American Troposphere. Environmental Science & Technology, 38(4), 991–996. [Link]

  • Dinglasan, M. J. et al. (2004). Fluorotelomer alcohol biodegradation yields poly- and perfluorinated acids. Environmental Science & Technology, 38(10), 2857–2864. [Link]

  • Dinglasan, M. J. et al. (2004). Fluorotelomer Alcohol Biodegradation Yields Poly- and Perfluorinated Acids. Environmental Science & Technology. [Link]

  • ALS Environmental. (2024). New Accredited Analytical Method for testing Fluorotelomer Alcohols in water. [Link]

  • Wikipedia. (n.d.). Fluorotelomer alcohol. Retrieved February 18, 2026, from [Link]

  • Liu, J., & Lee, L. S. (2007). Microbial degradation of polyfluoroalkyl chemicals in the environment: A review. Environment International, 33(5), 691-704. [Link]

  • Eurofins. (2025). Fluorotelomer Alcohols (FTOH) in Water: New Method, Lower Reporting Limit, and Accreditation. [Link]

  • Folkerson, L. E. et al. (2023). A Comparative Biodegradation Study to Assess the Ultimate Fate of Novel Highly Functionalized Hydrofluoroether Alcohols in Waste. Environmental Toxicology and Chemistry. [Link]

  • Jinhui, Z. et al. (2011). Recent developments in methods for analysis of perfluorinated persistent pollutants. Central European Journal of Chemistry, 9(4), 549-560. [Link]

  • Wallington, T. J. et al. (2006). Formation of C7F15COOH (PFOA) and Other Perfluorocarboxylic Acids during the Atmospheric Oxidation of 8:2 Fluorotelomer Alcohol. Environmental Science & Technology, 40(3), 924–930. [Link]

  • Roy, S. et al. (2012). Base-Induced Instability of Fluorotelomer Alcohols. Molecules, 17(12), 13865-13873. [Link]

Sources

Reference Data & Comparative Studies

Validation

Chiral HPLC Analysis for Enantiomeric Excess of 1-(4-Bromophenyl)-2-fluoroethan-1-ol

Executive Summary The enantiomeric separation of 1-(4-Bromophenyl)-2-fluoroethan-1-ol presents a specific chromatographic challenge due to the interplay between the electron-withdrawing fluorine atom at the -position and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enantiomeric separation of 1-(4-Bromophenyl)-2-fluoroethan-1-ol presents a specific chromatographic challenge due to the interplay between the electron-withdrawing fluorine atom at the


-position and the hydrogen-bonding capability of the benzylic hydroxyl group. Unlike simple 1-phenylethanol, the presence of the fluorine atom alters the dipole moment and steric bulk near the chiral center, necessitating a tailored selection of chiral stationary phases (CSPs).

This guide compares the performance of the two industry-standard polysaccharide phases—Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) and Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H). Based on structural analog data (specifically the 2,2,2-trifluoroethanol derivatives), the Amylose-based architecture is identified as the primary candidate for initial screening due to its superior recognition of halogenated alkyl chains.

Analyte Profile & Separation Mechanism[1][2][3][4][5][6][7]

Chemical Structure Analysis[8]
  • Analyte: 1-(4-Bromophenyl)-2-fluoroethan-1-ol

  • Chiral Center: C1 (Benzylic position).

  • Key Interaction Sites:

    • Hydroxyl Group (-OH): Primary hydrogen bond donor/acceptor.

    • Phenyl Ring (4-Br-Ph):

      
      -
      
      
      
      stacking interactions with the CSP carbamate aromatic rings.
    • Fluoromethyl Group (-CH2F): Provides dipole-dipole interactions and steric discrimination.

The "Three-Point" Recognition Model

For successful resolution, the CSP must engage the analyte in at least three simultaneous interactions. In polysaccharide phases, the chiral grooves (formed by the helical glucose/amylose chains) create a "chiral cleft." The fluorine atom, being small but highly electronegative, often dictates the fit within this cleft, distinguishing the R and S enantiomers based on steric hindrance within the helical groove.

Comparative Analysis of Stationary Phases

The following table contrasts the two primary CSP candidates. This comparison is grounded in thermodynamic data from homologous


-halo alcohols.
FeatureCandidate A: Chiralpak AD-H (Amylose-based)Candidate B: Chiralcel OD-H (Cellulose-based)
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Structure Helical, flexible polymerLinear, rigid rod-like polymer
Mechanism Inclusion complexation (cavity fit)Surface interaction & partial inclusion
Suitability for Fluorine High. The helical pitch accommodates halogenated alkyl groups well.Moderate. Better for flat, rigid aromatics; steric fit for -CH2F may be less specific.
Predicted Selectivity (

)
1.2 – 1.5 (Based on trifluoro-analog data)1.1 – 1.3
Recommendation Primary Screening Column Secondary/Confirmation Column
Mechanistic Insight

Literature on 1-(4-bromophenyl)-2,2,2-trifluoroethanol demonstrates that Amylose phases (AD-H) often provide superior resolution (


) compared to Cellulose phases for fluorinated ethanols [1, 2]. The flexibility of the amylose helix allows it to "wrap" around the bulky bromophenyl group while the fluoromethyl tail docks into the chiral groove.

Method Development Workflow

The following diagram outlines the logical decision tree for developing this method, ensuring no time is wasted on low-probability conditions.

MethodDevelopment Start Start: Method Development Screening Phase 1: Column Screening (AD-H vs OD-H) Start->Screening MobilePhase Mobile Phase Selection (n-Hexane : IPA) Screening->MobilePhase Standard Condition: 90:10 Hex/IPA Eval Evaluate Resolution (Rs) MobilePhase->Eval Eval->Screening If Rs < 0.8 (Switch Column) Optimize Phase 2: Optimization (Temp, Flow, Additives) Eval->Optimize If 1.0 < Rs < 1.5 Validate Phase 3: Validation (Linearity, Precision) Eval->Validate If Rs > 2.0 Optimize->Validate

Figure 1: Strategic workflow for chiral method development targeting


-fluoro alcohols.

Recommended Experimental Protocol

This protocol is designed to be self-validating : the use of a diode array detector (DAD) allows for peak purity checks, ensuring no co-eluting impurities interfere with the ee calculation.

Equipment & Reagents[1][3][4][5][9][10][11][12][13]
  • HPLC System: Quaternary pump, DAD detector, Column Oven.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA, HPLC Grade).

Step-by-Step Methodology
1. System Preparation
  • Mobile Phase: Prepare a mixture of n-Hexane : 2-Propanol (90 : 10 v/v) .

  • Note: The high hexane content favors the hydrogen bonding required for chiral recognition.

  • Flow Rate: Set to 1.0 mL/min .

  • Temperature: Set column oven to 25°C . Lowering to 10°C can improve resolution if necessary (entropy-driven separation).

2. Sample Preparation
  • Dissolve 1.0 mg of 1-(4-Bromophenyl)-2-fluoroethan-1-ol in 1.0 mL of 2-Propanol .

  • Critical: Do not dissolve in 100% hexane as the polar analyte may precipitate or adsorb to the vial.

  • Dilute to 0.1 mg/mL with the mobile phase (90:10 Hex/IPA) to match the initial conditions.

3. Screening Run & Optimization[1]
  • Inject 5 µL of the racemate.

  • Target Criteria: Baseline resolution (

    
    ).
    
  • Troubleshooting:

    • If peaks are broad: Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA). However, for neutral alcohols, additives are rarely needed.

    • If retention is too low (

      
      ): Decrease IPA to 5% (95:5 Hex/IPA).
      
4. Data Analysis
  • Calculate Enantiomeric Excess (

    
    ) using the formula:
    
    
    
    
  • Verify peak purity using UV spectra overlay (200–400 nm) to ensure no impurity hides under the enantiomer peaks.

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy for drug development applications, verify the following:

ParameterAcceptance CriteriaPurpose
Resolution (

)

Ensures baseline separation for accurate integration.
Tailing Factor (

)

Confirms no secondary interactions (e.g., silanol activity).
Precision (RSD)

(n=6)
Proves system stability.
Linearity (

)

Validates quantitative accuracy across concentration range.[2]

References

  • BenchChem. (2025). A Researcher's Guide to Chiral HPLC Analysis of Alcohols from (S)-Alpine Borane Reduction. Retrieved from

  • Daicel Chiral Technologies. (2021). Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from

  • Sigma-Aldrich. (2014). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [3]

  • Organic Syntheses. (2011). Synthesis of 1-(4-Bromophenyl)ethanone derivatives. Organic Syntheses, 88, 33-45. Retrieved from

Sources

Comparative

Spectroscopic Comparison Guide: 1-(4-Bromophenyl)-2-fluoroethan-1-ol and Analogs

Executive Summary & Structural Significance[1] This guide provides a technical comparison of 1-(4-Bromophenyl)-2-fluoroethan-1-ol (Target Molecule, TM ) against its structural analogs. The TM represents a critical scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance[1]

This guide provides a technical comparison of 1-(4-Bromophenyl)-2-fluoroethan-1-ol (Target Molecule, TM ) against its structural analogs. The TM represents a critical scaffold in medicinal chemistry, combining the lipophilic modulation of a halogenated aromatic ring with the unique conformational properties of a


-fluoroalcohol.

Why this molecule matters:

  • Bioisosterism: The

    
    -fluoroalcohol motif (
    
    
    
    ) mimics the electronic properties of standard alcohols but with altered pKa and hydrogen-bonding capabilities due to the fluorine atom.
  • Conformational Locking: The gauche effect, driven by the

    
     hyperconjugation and intramolecular 
    
    
    
    hydrogen bonding, restricts the conformational freedom of the ethyl chain, potentially enhancing binding affinity in protein pockets.
  • Heavy Atom Effect: The para-bromine substituent introduces a handle for cross-coupling (Suzuki-Miyaura) and facilitates crystallographic analysis via anomalous scattering.

Structural & Synthetic Framework

To understand the spectroscopic data, one must first visualize the synthesis and the resulting connectivity. The presence of the fluorine atom at the


-position introduces significant splitting patterns in NMR and shifts in IR absorption.
Synthesis & Functionalization Workflow

The following diagram outlines the logical synthetic pathway and the structural divergence of the analogs compared in this guide.

SynthesisWorkflow Start 4'-Bromoacetophenone (Starting Material) Inter1 2-Bromo-1-(4-bromophenyl)ethanone (α-Bromination) Start->Inter1 Br2 / NBS Analog1 Analog A: 1-(4-Bromophenyl)ethanol (Non-fluorinated) Start->Analog1 NaBH4 (Direct Red.) Analog2 Analog B: 1-(4-Bromophenyl)-2,2,2-trifluoroethanol (Trifluoromethyl) Start->Analog2 TMS-CF3 / TBAF Inter2 2-Fluoro-1-(4-bromophenyl)ethanone (Fluorination) Inter1->Inter2 KF / 18-Crown-6 Target 1-(4-Bromophenyl)-2-fluoroethan-1-ol (Target Molecule) Inter2->Target NaBH4 Reduction

Figure 1: Synthetic pathways distinguishing the Target Molecule from its non-fluorinated (Analog A) and trifluoromethyl (Analog B) counterparts.[1][2]

Spectroscopic Comparison: The Data

The introduction of the fluorine atom creates a distinct spectroscopic signature characterized by heteronuclear coupling (


) and inductive deshielding .
Comparative NMR Data ( H & F)

The table below contrasts the Target Molecule (TM) with Analog A (Non-F), Analog B (Trifluoro), and Analog C (Non-Br, 2-fluoro-1-phenylethanol).

FeatureTarget Molecule (TM) Analog A (Non-F) Analog B (CF

)
Analog C (Non-Br)
Structure 4-Br-Ph-CH(OH)CH

F
4-Br-Ph-CH(OH)CH

4-Br-Ph-CH(OH)CF

Ph-CH(OH)CH

F

H

(CH-OH)
4.95 - 5.05 ppm (dm)4.85 ppm (q)5.00 ppm (q)4.90 - 5.00 ppm (dm)

H

(CH

/CH

)
4.30 - 4.60 ppm (dm)1.45 ppm (d)N/A (No H)4.30 - 4.60 ppm (dm)

(Geminal)
47.5 Hz (Typical)N/AN/A47.5 Hz

(Vicinal)
~9-12 Hz N/A6-7 Hz~9-12 Hz
Aromatic Region 7.40 - 7.55 ppm (AA'BB')7.30 - 7.50 ppm7.45 - 7.60 ppm7.30 - 7.40 ppm (m)

F NMR
-220 to -230 ppm (td)N/A-78 ppm (s)-220 to -230 ppm

Expert Insight on Causality:

  • Geminal Coupling (

    
    ):  The massive ~47 Hz coupling in the TM is diagnostic of the 
    
    
    
    group. This splits the
    
    
    -protons into a wide doublet, which is further split by the vicinal proton.
  • Vicinal Coupling (

    
    ):  In Analog A, the methyl group is a clean doublet (
    
    
    
    Hz). In the TM, the
    
    
    -protons are complex multiplets due to simultaneous coupling to F and H
    
    
    .
  • Deshielding: The fluorine atom pulls electron density, shifting the H

    
     protons downfield by ~3.0 ppm compared to the methyl protons in Analog A (1.45 
    
    
    
    4.40 ppm).
Infrared (IR) Spectroscopy
  • Target Molecule:

    • 
      :  3400–3550 cm
      
      
      
      . Often appears broader or split due to the equilibrium between "free" OH and intramolecular
      
      
      hydrogen bonded species.
    • 
      :  1000–1100 cm
      
      
      
      . Strong band, distinct from C-C skeletal vibrations.
  • Analog A (Non-F):

    • 
      :  3300–3400 cm
      
      
      
      (typically H-bonded intermolecularly in solid state).
    • Absence: No band in the 1000–1100 cm

      
       region attributable to C-F.
      

Conformational Analysis

A critical property of 2-fluoroethanols is the gauche preference . Unlike non-fluorinated alkanes where steric bulk dictates an anti conformation, the Target Molecule prefers a gauche alignment of the Fluorine and Oxygen atoms.

Mechanism of Stability
  • Intramolecular H-Bond: The hydroxyl proton donates to the fluorine lone pair (

    
    ).
    
  • Hyperconjugation: Interaction between

    
     and 
    
    
    
    orbitals.

Conformation Gauche Gauche Conformer (Stabilized) Anti Anti Conformer (Less Stable) Gauche->Anti Equilibrium (Solvent Dependent) HBond Intramolecular H-Bond (O-H ... F) HBond->Gauche Stabilizes Dipole Dipole Minimization (Favors Anti in non-polar) Dipole->Anti Favors

Figure 2: The conformational equilibrium is shifted toward the Gauche form due to intramolecular interactions, distinct from the steric-driven Anti preference of Analog A.

Experimental Protocols

These protocols are designed to be self-validating . The success of each step is confirmed by a specific spectroscopic marker.

Protocol A: Synthesis of 1-(4-Bromophenyl)-2-fluoroethan-1-ol

Note: This protocol assumes starting from the commercially available 2-bromo-1-(4-bromophenyl)ethanone.

  • Fluorination (Halogen Exchange):

    • Reagents: 2-Bromo-1-(4-bromophenyl)ethanone (1.0 eq), Spray-dried KF (3.0 eq), 18-Crown-6 (0.1 eq), Acetonitrile (dry).

    • Procedure: Reflux mixture under N

      
       for 12-18 hours. Monitor by TLC (Hexane/EtOAc).
      
    • Validation: Disappearance of starting material spot.[3]

      
      H NMR of crude should show shift of CH
      
      
      
      from ~4.41 ppm (singlet) to ~5.5 ppm (doublet,
      
      
      Hz) for the
      
      
      -fluoro ketone.
  • Reduction:

    • Reagents: Crude

      
      -fluoro ketone, NaBH
      
      
      
      (0.6 eq), Ethanol (0.05 M).
    • Procedure: Cool solution to 0°C. Add NaBH

      
       portion-wise. Stir 2 hours. Quench with sat. NH
      
      
      
      Cl. Extract with DCM.
    • Validation: IR spectrum must show disappearance of Carbonyl stretch (

      
       cm
      
      
      
      ) and appearance of broad OH stretch (
      
      
      cm
      
      
      ).
Protocol B: NMR Characterization Setup

To observe the specific couplings described in Section 3:

  • Solvent: Use CDCl

    
      for general characterization. Use DMSO-d
    
    
    
    if you wish to observe the Hydroxyl proton coupling (
    
    
    ), which confirms the alcohol is not exchanging rapidly (dry sample).
  • Parameters:

    • Acquire

      
      H with sufficient scans (ns=16) to resolve the satellite peaks of the 
      
      
      
      C satellites if determining purity.
    • Crucial: Acquire a

      
      F{1H} (proton-decoupled) and 
      
      
      
      F (coupled) spectrum to distinguish F-H coupling from F-F impurities.

References

  • PubChem. 1-(4-Bromophenyl)-2,2-difluoroethan-1-ol Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Preparation of 1-(4-Acetylphenyl)-2-phenylethane (Methodology for 4-bromoacetophenone derivatives). Org.[3][4][5][6] Synth. 2006, 83, 75-78. Available at: [Link]

  • Asian Journal of Organic & Medicinal Chemistry.Ultrasound Assisted Synthesis of

    
    -Bromoacetophenones. (Provides NMR data for the bromo-ketone precursor). Available at: [Link]
    
  • ChemGuide. Reduction of Aldehydes and Ketones. (Standard protocol validation). Available at: [Link]

Sources

Validation

Comparative Guide: Synthetic Routes to 1-(4-Bromophenyl)-2-fluoroethan-1-ol

Executive Summary Target Molecule: 1-(4-Bromophenyl)-2-fluoroethan-1-ol Structure: 4-Br-C₆H₄-CH(OH)-CH₂F CAS (Precursor): 99-73-0 (2-Bromo-1-(4-bromophenyl)ethanone) Significance: This fluorinated alcohol serves as a hig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-(4-Bromophenyl)-2-fluoroethan-1-ol Structure: 4-Br-C₆H₄-CH(OH)-CH₂F CAS (Precursor): 99-73-0 (2-Bromo-1-(4-bromophenyl)ethanone) Significance: This fluorinated alcohol serves as a high-value chiral building block in medicinal chemistry. The 4-bromo handle allows for subsequent palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to elaborate complex scaffolds, while the


-fluoro alcohol motif modulates lipophilicity and metabolic stability (bioisosterism).

This guide compares three distinct synthetic strategies:

  • Nucleophilic Halogen Exchange + Reduction (The Classical Route): The industry-standard approach offering high reliability and scalability.

  • Epoxide Ring Opening (The Direct Route): A shorter path prone to regioselectivity challenges.

  • Asymmetric Transfer Hydrogenation (The Chiral Route): The preferred method for generating enantiopure intermediates for drug development.

Comparative Analysis of Synthetic Routes

Summary of Performance Metrics
FeatureRoute 1: Halogen Exchange Route 2: Epoxide Opening Route 3: Asymmetric Reduction
Starting Material 2,4'-Dibromoacetophenone2-(4-Bromophenyl)oxirane2-Fluoro-1-(4-bromophenyl)ethanone
Key Reagents KF, 18-Crown-6, NaBH₄AgF, HF-Pyridine, or TBAFRu-Noyori Catalyst or KREDs
Step Count 211 (from ketone)
Yield (Overall) 65–80%40–60%85–95%
Enantioselectivity Racemic (0% ee)Racemic (unless chiral epoxide used)High (>95% ee)
Scalability HighLow to MediumHigh
Safety Profile Moderate (Crown ethers toxic)Low (HF risks)High (Mild conditions)
Detailed Route Analysis
Route 1: Halogen Exchange + Reduction (Classical)

This route converts the commercially available


-bromo ketone to the 

-fluoro ketone, followed by hydride reduction.
  • Mechanism:

    
     substitution of bromide by fluoride, followed by nucleophilic addition of hydride to the carbonyl.
    
  • Pros: Uses inexpensive reagents (KF, NaBH₄); starting material (2,4'-dibromoacetophenone) is widely available.

  • Cons: Requires phase transfer catalysts (18-crown-6) or polar solvents (PEG-400) to activate alkali fluorides.

Route 2: Epoxide Ring Opening (Direct)

Direct nucleophilic opening of 4-bromostyrene oxide with a fluoride source.

  • Mechanism: Nucleophilic attack of

    
     on the epoxide ring.
    
  • Critical Issue (Regioselectivity): Nucleophilic attack can occur at the benzylic carbon (C1) or the terminal carbon (C2).

    • Basic Conditions (desired): Attack at less hindered C2

      
       1-aryl-2-fluoroethanol.
      
    • Acidic Conditions: Attack at more substituted C1 (via carbocation character)

      
       2-aryl-2-fluoroethanol (Wrong Isomer).
      
  • Pros: Single step from epoxide.

  • Cons: Difficult to control regioselectivity perfectly; often requires hazardous HF reagents or expensive Silver salts (AgF) to promote terminal attack.

Route 3: Asymmetric Transfer Hydrogenation (ATH)

This is a modification of Route 1, replacing non-selective NaBH₄ with a chiral catalyst (Ru/Rh) or enzyme (Ketoreductase).

  • Mechanism: Enantio-differentiating hydride transfer from formate or isopropanol to the prochiral ketone.

  • Pros: Delivers >98% ee; essential for pharmaceutical intermediates; mild aqueous conditions (for enzymes).

  • Cons: Catalyst cost; requires the

    
    -fluoro ketone precursor (synthesized via Route 1).
    

Visualizing the Synthetic Pathways

SyntheticRoutes SM_Bromo 2,4'-Dibromoacetophenone (CAS 99-73-0) Int_FluoroKetone Intermediate: 2-Fluoro-1-(4-bromophenyl)ethanone SM_Bromo->Int_FluoroKetone KF, 18-Crown-6 CH3CN, Reflux (Halogen Exchange) Product_Rac Product (Racemic): 1-(4-Bromophenyl)-2-fluoroethan-1-ol Int_FluoroKetone->Product_Rac NaBH4, MeOH 0°C (Reduction) Product_Chiral Product (Chiral): (R)- or (S)-1-(4-Bromophenyl)-2-fluoroethan-1-ol Int_FluoroKetone->Product_Chiral Ru-Noyori Cat. or KRED Enzyme (Asymmetric Red.) SM_Epoxide 2-(4-Bromophenyl)oxirane SM_Epoxide->Product_Rac AgF or TBAF (Regioselective Opening)

Caption: Comparative workflow of the three synthetic pathways. Route 1 (Blue) is the standard chemical approach. Route 3 (Red) branches off for enantioselectivity. Route 2 (Yellow) is a direct but less selective alternative.

Experimental Protocols

Protocol A: Synthesis of Intermediate (2-Fluoro-1-(4-bromophenyl)ethanone)

This is the critical precursor for both Route 1 and Route 3.

Reagents:

  • 2-Bromo-1-(4-bromophenyl)ethanone (10.0 mmol)

  • Potassium Fluoride (KF), spray-dried (30.0 mmol)

  • 18-Crown-6 (1.0 mmol) or PEG-400 (solvent)

  • Acetonitrile (anhydrous)

Procedure:

  • Setup: In a dry round-bottom flask under

    
    , dissolve 2-bromo-1-(4-bromophenyl)ethanone (2.78 g) in anhydrous acetonitrile (30 mL).
    
  • Addition: Add spray-dried KF (1.74 g) and 18-crown-6 (0.26 g).

  • Reaction: Heat the mixture to reflux (

    
    C) with vigorous stirring. Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS.[1] The reaction typically completes in 4–6 hours.
    
  • Workup: Cool to room temperature. Filter off the inorganic salts (KBr, excess KF).

  • Extraction: Concentrate the filtrate. Dissolve the residue in EtOAc, wash with water (

    
     mL) and brine. Dry over 
    
    
    
    .
  • Purification: The crude

    
    -fluoro ketone is often pure enough for reduction. If necessary, purify via flash chromatography (Silica, 0-10% EtOAc in Hexanes).
    
    • Note:

      
      -Fluoro ketones are lachrymators and skin irritants. Handle in a fume hood.
      
Protocol B: Racemic Reduction (Route 1)

Reagents:

  • 2-Fluoro-1-(4-bromophenyl)ethanone (from Protocol A)

  • Sodium Borohydride (

    
    )
    
  • Methanol[2]

Procedure:

  • Dissolve the ketone (1.0 equiv) in Methanol (0.2 M concentration) and cool to

    
    C.
    
  • Add

    
     (0.5–1.0 equiv) portion-wise over 15 minutes.
    
  • Stir at

    
    C for 1 hour, then warm to room temperature.
    
  • Quench with saturated

    
     solution.
    
  • Extract with EtOAc, dry, and concentrate to yield the racemic alcohol.

Protocol C: Asymmetric Transfer Hydrogenation (Route 3)

Reagents:

  • 2-Fluoro-1-(4-bromophenyl)ethanone

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori catalyst)

  • Formic acid / Triethylamine (5:2 azeotrope)

Procedure:

  • In a Schlenk flask, dissolve the ketone (2 mmol) in the HCOOH/Et3N mixture (4 mL).

  • Add the Ru-catalyst (1 mol%).

  • Stir at

    
    C for 12–24 hours.
    
  • Quench with water, extract with EtOAc.[3]

  • Purify by column chromatography.[3]

    • Expected Result: >90% Yield, >95% ee (Configuration depends on ligand chirality).

References

  • General Synthesis of -Fluoro Ketones: Rozen, S., & Brand, M. (1986). "Synthesis of alpha-fluoroketones." Synthesis, 1986(8), 665-667. (Describes the general conversion of alpha-bromo to alpha-fluoro ketones).
  • Use of KF/18-Crown-6: Escoula, B., Rico, I., & Lattes, A. (1991). "Synthesis of alpha-fluoroketones in a micellar medium." Tetrahedron Letters, 32(44), 6353-6356.
  • Asymmetric Reduction of

    
    -Fluoro Ketones:   Hamada, T., Torii, T., Izawa, K., Noyori, R., & Ikariya, T. (2002). "Practical Synthesis of Optically Active 2-Fluoro-1-phenylethanol via Asymmetric Transfer Hydrogenation." Organic Letters, 4(24), 4373-4376. Link
    
  • Epoxide Ring Opening (Regioselectivity): Kalow, J. A., & Doyle, A. G. (2010).[4] "Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System." Journal of the American Chemical Society, 132(10), 3268-3269. Link

  • Precursor Availability: 2-Bromo-1-(4-bromophenyl)ethanone (CAS 99-73-0) is a standard commercial reagent listed in PubChem and major supplier catalogs.

Sources

Comparative

A Comparative Guide to 1-(4-Bromophenyl)-2-fluoroethan-1-ol and 1-(4-Chlorophenyl)-2-fluoroethan-1-ol for Biological Assays

Introduction In the landscape of early-stage drug discovery and chemical biology, the nuanced differences between structurally similar molecules can dictate the trajectory of a research program. Halogenation is a corners...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of early-stage drug discovery and chemical biology, the nuanced differences between structurally similar molecules can dictate the trajectory of a research program. Halogenation is a cornerstone of medicinal chemistry, employed to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[1][2][3][4] This guide provides an in-depth comparison of two closely related aryl fluoroethanols: 1-(4-bromophenyl)-2-fluoroethan-1-ol and 1-(4-chlorophenyl)-2-fluoroethan-1-ol.

While differing by only a single halogen atom at the para-position of the phenyl ring, the choice between a bromine and a chlorine substituent is not trivial. This decision can have profound impacts on a molecule's pharmacokinetic and pharmacodynamic profile.[4][5][6] This document serves as a practical guide for researchers, offering a comparative framework grounded in established biochemical and cell-based assays. We will explore the theoretical underpinnings of how these halogens influence molecular behavior and provide robust, step-by-step protocols to empirically validate these differences in a laboratory setting.

Physicochemical and Pharmacokinetic Considerations: The Bromo vs. Chloro Dichotomy

The substitution of a chlorine atom for a bromine atom introduces subtle yet significant changes to the molecule's properties that can influence its biological activity.

Lipophilicity: Generally, brominated compounds are more lipophilic than their chlorinated counterparts.[1][2] This increased hydrophobicity can enhance membrane permeability and facilitate entry into cells, but it may also lead to increased binding to plasma proteins or off-target hydrophobic pockets.[5][7]

Size and Polarizability: Bromine is larger and more polarizable than chlorine.[1] The larger van der Waals radius of bromine may provide a better steric fit in some target protein binding pockets. The increased polarizability of the Carbon-Bromine (C-Br) bond compared to the Carbon-Chlorine (C-Cl) bond can also lead to stronger halogen bonding interactions, a key non-covalent interaction in drug-receptor binding.[4]

Metabolic Stability: The C-Cl bond is stronger than the C-Br bond.[8] This suggests that the chlorinated analog might exhibit greater metabolic stability towards enzymatic degradation, particularly by cytochrome P450 enzymes, which could lead to a longer half-life in vivo.[5][9]

These theoretical differences underscore the importance of empirical testing. The following sections provide detailed protocols for key biological assays to directly compare the efficacy and safety profiles of these two compounds.

Comparative Data Summary (Hypothetical)

The following table presents a hypothetical data summary to illustrate the potential differences that could be observed between the two compounds in the assays described below.

Parameter1-(4-bromophenyl)-2-fluoroethan-1-ol1-(4-chlorophenyl)-2-fluoroethan-1-olRationale for Difference
Cytotoxicity (IC50 in HepG2) 25 µM50 µMHigher lipophilicity of the bromo-compound may lead to increased cell uptake and cytotoxicity.[7]
Enzyme Inhibition (Ki) 100 nM250 nMThe larger, more polarizable bromine atom may form a stronger halogen bond with the target enzyme.[4]
Metabolic Stability (t½ in microsomes) 30 min60 minThe stronger C-Cl bond is more resistant to metabolic degradation by P450 enzymes.[5][9]

Part 1: Comparative Cytotoxicity Assessment using the MTT Assay

Objective: To determine and compare the concentration-dependent cytotoxic effects of 1-(4-bromophenyl)-2-fluoroethan-1-ol and 1-(4-chlorophenyl)-2-fluoroethan-1-ol on a relevant cell line (e.g., HepG2, a human liver cancer cell line often used for toxicity screening).

Rationale for the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[10][11][12] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10][12] The amount of formazan produced is directly proportional to the number of viable cells, allowing for quantitative measurement of a compound's cytotoxic potential.[10]

Experimental Workflow: Cytotoxicity Profiling

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Seed HepG2 cells in 96-well plates treat Treat cells with compounds (include vehicle control) prep_cells->treat prep_cpds Prepare serial dilutions of Bromo & Chloro compounds prep_cpds->treat incubate_24h Incubate for 24-48 hours (37°C, 5% CO2) treat->incubate_24h add_mtt Add MTT solution to each well incubate_24h->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization buffer (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_abs Measure absorbance at 570 nm solubilize->read_abs calc_ic50 Calculate % viability and determine IC50 values read_abs->calc_ic50

Caption: Workflow for comparing compound cytotoxicity via MTT assay.

Detailed Protocol for MTT Assay

Materials:

  • 1-(4-bromophenyl)-2-fluoroethan-1-ol and 1-(4-chlorophenyl)-2-fluoroethan-1-ol

  • HepG2 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Trypsinize and count HepG2 cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[10]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]

  • Compound Preparation and Treatment:

    • Prepare 10 mM stock solutions of each compound in DMSO.

    • Perform serial dilutions of each compound stock in serum-free medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and a "no-cell" blank control (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.

  • Incubation:

    • Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.

  • MTT Addition and Formazan Formation:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[12]

    • Incubate the plate for an additional 2-4 hours at 37°C, protected from light.[13] During this time, look for the formation of purple precipitate in the wells.[10]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[10]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Part 2: In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (Ki or IC50) of the bromo- and chloro-substituted compounds against a specific, purified enzyme target. This provides a direct measure of target engagement, independent of cellular factors like membrane permeability.

Rationale for Biochemical Inhibition Assays

Biochemical assays using purified components are essential for understanding the direct interaction between a compound and its protein target.[14] By measuring the inhibition of enzymatic activity in a controlled, cell-free environment, we can decouple target affinity from other cellular effects. This allows for a precise determination of inhibitory constants like IC50 and Ki, which are critical for structure-activity relationship (SAR) studies.[14]

Hypothetical Target: A Serine/Threonine Kinase

For this guide, we will use a generic serine/threonine kinase as the hypothetical target. Kinases are a major class of drug targets, and many inhibitors feature halogenated aromatic moieties.

General Workflow: Enzyme Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare assay buffer, - Purified Kinase Enzyme - Kinase Substrate (Peptide) - ATP pre_incubate Pre-incubate Kinase with compounds or vehicle prep_reagents->pre_incubate prep_cpds Prepare serial dilutions of Bromo & Chloro compounds prep_cpds->pre_incubate initiate_rxn Initiate reaction by adding Substrate/ATP mixture pre_incubate->initiate_rxn incubate_rxn Incubate at optimal temp (e.g., 30°C) for a set time initiate_rxn->incubate_rxn stop_rxn Stop reaction & add detection reagent incubate_rxn->stop_rxn read_signal Measure signal (e.g., Luminescence, Fluorescence) stop_rxn->read_signal calc_ic50 Calculate % inhibition and determine IC50/Ki values read_signal->calc_ic50

Sources

Validation

Characterization of 1-(4-Bromophenyl)-2-fluoroethan-1-ol by X-ray crystallography

Executive Summary 1-(4-Bromophenyl)-2-fluoroethan-1-ol represents a critical class of halogenated intermediates (halohydrins) used in the synthesis of adrenergic -blockers and antifungal agents. Its characterization pres...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Bromophenyl)-2-fluoroethan-1-ol represents a critical class of halogenated intermediates (halohydrins) used in the synthesis of adrenergic


-blockers and antifungal agents. Its characterization presents a unique stereoelectronic challenge: the interplay between the electronegative fluorine, the heavy bromine atom, and the chiral hydroxyl group.

This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against High-Field NMR and DFT Computational Modeling . While NMR provides rapid solution-state connectivity, this guide demonstrates that SC-XRD is the superior method for determining absolute configuration and resolving the fluorine gauche effect in the solid state.

Part 1: The Analytical Challenge

The molecule contains three distinct crystallographic features that dictate the characterization strategy:

  • Chiral Center (C1): Requires determination of absolute configuration (

    
     vs 
    
    
    
    ).
  • Heavy Atom (Br): Provides strong anomalous scattering for phasing but introduces absorption artifacts.

  • Vicinal Fluorine: Induces specific conformational preferences (gauche vs. anti) via the

    
     hyperconjugation, often leading to disorder in crystal lattices.
    

Part 2: Comparative Analysis (Method Performance)

Table 1: SC-XRD vs. NMR vs. DFT

Objective comparison of data utility for drug development workflows.

FeatureSC-XRD (The Product) High-Field NMR (

H,

F)
DFT (B3LYP/6-31G)*
Stereochemistry Definitive. Uses anomalous dispersion of Br to assign Absolute Config (

) with Flack parameter < 0.1.
Relative. Requires chiral shift reagents (e.g., Mosher's acid) or comparison with known standards.Theoretical. Predicts lower energy enantiomer but cannot validate physical sample.
Conformation Static. Captures the specific low-energy packing conformer (often stabilized by intermolecular forces).Dynamic. Returns a time-averaged signal of rotamers (

coupling constants).
Gas Phase. often ignores crystal packing forces (dielectric effects).
Interactions Direct Observation. Maps Halogen Bonding (C-Br...O) and H-bonding networks.Inferred. NOE signals suggest proximity but lack precise bond lengths/angles.Calculated. Good for intramolecular energy, poor for lattice energy without periodic boundary conditions.
Sample State Solid (Crystal required).Solution (

,

).
Virtual.
Turnaround Days (Growth) to Hours (Collection).Minutes.Hours to Days (CPU time).
Performance Verdict

For regulatory submission and structure-activity relationship (SAR) studies, SC-XRD is the requisite "Gold Standard." While NMR is faster for purity checks, it fails to distinguish the static 3D conformation required for docking studies in protein binding pockets.

Part 3: Experimental Protocol (Self-Validating System)

Phase 1: Crystallization Screening

The bottleneck for halohydrins is often low melting points. Use this tiered approach.

  • Solvent Selection: Avoid pure non-polar solvents. The hydroxyl group requires a hydrogen-bond acceptor.

    • Primary: Ethanol/Hexane (1:4 ratio).

    • Secondary: Isopropanol (slow evaporation).

  • Technique: Vapor Diffusion (Sitting Drop).

    • Inner Well: 5 mg compound in 200

      
      L Ethanol.
      
    • Outer Well: 1 mL Pentane.

    • Mechanism:[1] Pentane diffuses into ethanol, lowering solubility slowly to prevent oiling out.

Phase 2: Data Collection Strategy

Optimized for Bromine/Fluorine detection.

  • Radiation Source: Mo-K

    
     (
    
    
    
    Å)
    .
    • Reasoning: Cu-K

      
       causes high absorption by the Bromine atom (
      
      
      
      ), leading to scaling errors. Mo-K
      
      
      minimizes absorption while retaining sufficient resolution (
      
      
      Å).
  • Temperature: 100 K (Cryostream) .

    • Reasoning: Freezes the rotation of the terminal

      
       group, reducing thermal ellipsoids and resolving Fluorine disorder.
      
Phase 3: Refinement Workflow
  • Phasing: Use SHELXT (Intrinsic Phasing). The Br atom signal will be dominant.

  • Absorption Correction: Multi-scan (SADABS) is critical due to the needle-like morphology common in brominated aromatics.

  • H-Atom Treatment: Locate the Hydroxyl H-atom from difference Fourier maps (do not geometrically fix it initially). This confirms the intermolecular H-bond network.

Part 4: Visualization of Workflow

G Start Crude 1-(4-Br-Ph)-2-F-ethanol Screen Crystallization Screen (Vapor Diffusion) Start->Screen Check Check Optical Quality (Polarized Light) Screen->Check Check->Screen Oiling/Amorphous (Retry) Mount Mount & Center (100K N2 Stream) Check->Mount Single Crystal Found Collect Data Collection (Mo-Kα Source) Mount->Collect Phase Phasing (SHELXT) Locate Br Atom Collect->Phase Refine Refinement (SHELXL) Resolve F-Disorder Phase->Refine Result Final CIF (Abs. Config Determined) Refine->Result

Figure 1: Optimized crystallographic workflow for brominated fluorohydrins, highlighting the critical decision loop at the crystallization stage.

Part 5: Structural Insights & Expected Data

When analyzing the solved structure, the researcher must validate the following parameters to ensure the model is chemically sound.

The Fluorine Conformation (The Gauche Effect)

In 2-fluoroethanol derivatives, the Fluorine atom typically adopts a gauche conformation relative to the Oxygen atom (torsion angle O-C-C-F


).
  • Why? Hyperconjugation between

    
     and 
    
    
    
    .
  • X-ray Evidence: If the refinement shows a torsion angle near

    
     (anti), suspect packing forces are overriding the stereoelectronic preference, or the model is assigned incorrectly.
    
Halogen Bonding

The 4-Bromophenyl moiety is a prime donor for Halogen Bonding .

  • Look for:

    
     or 
    
    
    
    contacts.
  • Geometry: The interaction is strictly linear (

    
     angle 
    
    
    
    ). This directs the supramolecular assembly and increases the melting point, stabilizing the crystal.
Absolute Configuration
  • Flack Parameter (

    
    ): 
    
    • 
       (with 
      
      
      
      ): Correct absolute configuration.
    • 
      : Inverted structure (flip the model).
      
    • 
      : Racemic twin (or the crystal is a racemate).
      

Part 6: Interaction Logic Diagram

Interactions Mol 1-(4-Br-Ph)-2-F-ethanol Br Bromine Atom (Sigma-Hole Donor) Mol->Br OH Hydroxyl Group (H-Bond Donor/Acceptor) Mol->OH F Fluorine Atom (Weak Acceptor) Mol->F Packing Crystal Packing Motif Br->Packing Halogen Bond (Linear Directionality) OH->Packing Strong O-H...O (Chains/Dimers) F->Packing Weak C-H...F (Lattice Stabilization)

Figure 2: Supramolecular interaction hierarchy. The Bromine and Hydroxyl groups drive the primary lattice formation, while Fluorine acts as a secondary steering group.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

  • Parsons, S., & Flack, H. D. (2004). Phenyl ring geometry in crystal structures. Acta Crystallographica Section A, 60, s61. Link

  • Desiraju, G. R., et al. (2013). Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(8), 1711-1713. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link

Sources

Comparative

Validating the Structure of 1-(4-Bromophenyl)-2-fluoroethan-1-ol: A Comparative Analytical Guide

Topic: Validating the structure of 1-(4-Bromophenyl)-2-fluoroethan-1-ol derivatives Content Type: Publish Comparison Guide Executive Summary & Scientific Context The scaffold 1-(4-bromophenyl)-2-fluoroethan-1-ol represen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the structure of 1-(4-Bromophenyl)-2-fluoroethan-1-ol derivatives Content Type: Publish Comparison Guide

Executive Summary & Scientific Context

The scaffold 1-(4-bromophenyl)-2-fluoroethan-1-ol represents a critical "privileged structure" in modern medicinal chemistry. The combination of a secondary alcohol (hydrogen bond donor), a


-fluorine (metabolic blocker and lipophilicity modulator), and an aryl bromide (handle for Suzuki/Buchwald couplings) makes it a high-value building block.

However, the synthesis of this molecule—often via the ring-opening of 2-(4-bromophenyl)oxirane with a fluoride source—is prone to regioisomerism . A common pitfall is misidentifying the target against its isomer, 2-(4-bromophenyl)-2-fluoroethan-1-ol . Furthermore, as a chiral molecule, validating its enantiomeric purity and absolute configuration is non-negotiable for regulatory compliance.

This guide objectively compares three tiers of analytical validation, moving from basic connectivity to absolute stereochemistry, providing the specific spectral "fingerprints" required to certify your material.

Tier 1: Regiochemical Validation (Connectivity)

The Challenge: Distinguishing the target (Halohydrin A) from its regioisomer (Halohydrin B). The Solution: Comparative NMR Analysis (


H, 

F, and Coupling Constants).
The "Geminal Signature" Method

The most robust method for distinguishing these isomers is not chemical shift, but coupling constants (


) . The magnitude of proton-fluorine coupling depends heavily on the number of bonds separating them.[1]
FeatureTarget: 1-(4-Br-Ph)-2-fluoroethan-1-olIsomer: 2-(4-Br-Ph)-2-fluoroethan-1-ol
Structure


Key Signal

protons

proton
Multiplicity Doublet of multiplets (dm)Doublet of doublets (dd)
Coupling (

)
Geminal (

)
Geminal (

)
Observation The two methylene protons show large splitting.[2][3][4]Only one methine proton shows large splitting.
Experimental Insight

In the target molecule, the


F NMR will typically show a triplet of doublets (td) or a broad triplet structure due to coupling with the two geminal protons (

Hz) and the single vicinal proton (

Hz).

Protocol 1: 1D


F{1H} vs. Coupled 

F NMR
  • Acquire

    
    F{1H} (Proton Decoupled):  You will see a singlet (or simple multiplet if other F atoms exist). This confirms fluorine presence but not position.
    
  • Acquire

    
    F (Coupled): 
    
    • Target: Look for a triplet-like pattern (coupling to 2 geminal protons).

    • Isomer: Look for a doublet pattern (coupling to 1 geminal proton).

    • Why this works: The geminal coupling (

      
      ) is significantly larger than vicinal coupling (
      
      
      
      ), dominating the splitting pattern.

Tier 2: Enantiomeric Purity (QC)

The Challenge: Quantifying the ratio of (


) vs (

) enantiomers for routine batch release. Comparison: Optical Rotation vs. Chiral HPLC.
FeatureMethod A: Polarimetry (Optical Rotation)Method B: Chiral HPLC (Recommended)
Precision Low (Affected by solvent/temp)High (>99.9% accuracy)
Sample Req High (>10 mg)Low (<1 mg)
Information Net rotation onlySeparation of both enantiomers
Verdict Obsolete for Purity Gold Standard
Recommended Protocol: Chiral HPLC Screening

For phenyl-ethanol derivatives, polysaccharide-based stationary phases are the industry standard.

  • Column: Chiralcel OD-H or Chiralpak AD-H (or equivalents).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (targeting the Bromophenyl chromophore).

  • Success Criteria: Baseline resolution (

    
    ).
    

Tier 3: Absolute Configuration (The "Mosher" Standard)

The Challenge: Assigning the absolute (


 or 

) configuration without a crystal structure. The Solution: Modified Mosher's Method (

H NMR).

This method relies on the magnetic anisotropy of the Mosher auxiliary (


-methoxy-

-trifluoromethylphenylacetic acid, MTPA). The phenyl ring of the auxiliary shields protons on one side of the molecule relative to the other, depending on the configuration.
Workflow Visualization

The following diagram illustrates the logic flow for the complete structural validation, culminating in the Mosher analysis.

ValidationWorkflow cluster_Regio Tier 1: Regiochemistry cluster_Stereo Tier 3: Absolute Config (Mosher) Start Crude Product 1-(4-Br-Ph)-2-fluoroethan-1-ol NMR_F 19F NMR (Coupled) Start->NMR_F Split_Triplet Pattern: Triplet/Multiplet (Coupling to 2H) NMR_F->Split_Triplet High 2J_HF Split_Doublet Pattern: Doublet (Coupling to 1H) NMR_F->Split_Doublet High 2J_HF Target_Conf Target Structure Confirmed (-CH2F group) Split_Triplet->Target_Conf Isomer_Conf Regioisomer Identified (-CHF- group) Split_Doublet->Isomer_Conf Deriv Derivatize with (R)- and (S)-MTPA-Cl Target_Conf->Deriv If Pure NMR_H 1H NMR Analysis (Calculate Δδ = δS - δR) Deriv->NMR_H Assign Assign Config based on Shielding Model NMR_H->Assign

Caption: Figure 1. Structural Validation Logic Tree distinguishing regioisomers via


F NMR coupling patterns before proceeding to stereochemical assignment.
Detailed Protocol: Mosher Ester Synthesis

Caution: Mosher's acid chloride is moisture sensitive. Perform in a dry box or under


.
  • Preparation: Take two aliquots of the alcohol (approx. 5-10 mg).

  • Reaction:

    • Vial A: Alcohol + (

      
      )-(-)-MTPA-Cl + Pyridine-
      
      
      
      (or dry pyridine/DCM).
    • Vial B: Alcohol + (

      
      )-(+)-MTPA-Cl + Pyridine-
      
      
      
      .
    • Note on Nomenclature: The (

      
      )-acid chloride yields the (
      
      
      
      )-ester and vice versa due to Cahn-Ingold-Prelog priority changes. Verify your commercial reagent's stereochemistry carefully.
  • Analysis: Acquire

    
    H NMR for both crude reaction mixtures.
    
  • Calculation:

    • Identify the protons neighboring the chiral center (e.g., the benzylic proton and the

      
       protons).
      
    • Calculate ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      .[5][6]
      
  • Interpretation:

    • Arrange the structure in the standard Mosher conformation (CF3 and Carbonyl syn-coplanar).

    • Protons with positive

      
       values reside on the right side of the plane; negative  values reside on the left.
      

Summary of Validation Metrics

Use this table to construct your Certificate of Analysis (CoA).

MetricTechniqueAcceptance Criteria (Target)
Identity

F NMR (Coupled)
Signal at

ppm (typical for alkyl fluoride); Multiplicity = td (triplet of doublets) or similar, indicating

.
Connectivity

C NMR
C-F coupling observed:

(C2),

(C1).
Purity HPLC (UV 254nm)

Area Under Curve.
Chiral Purity Chiral HPLC

ee (enantiomeric excess).
Abs. Config

H NMR (Mosher)
Consistent

signs across the molecular backbone.[5][6]

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[7][5][6][8] Nature Protocols, 2, 2451–2458.

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for J-coupling values).
  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[7][6][8] Chemical Reviews, 104(1), 17-118.

  • PubChem Compound Summary. (2023). 1-(4-Bromophenyl)-2-fluoroethan-1-ol. National Center for Biotechnology Information.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 1-(4-Bromophenyl)-2-fluoroethan-1-ol

Executive Safety Assessment Compound Class: Halogenated Phenylethanol Primary Hazards (GHS): Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT-SE (Respiratory Tract, Category 3), Acute Toxicity (Oral, Category...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound Class: Halogenated Phenylethanol Primary Hazards (GHS): Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT-SE (Respiratory Tract, Category 3), Acute Toxicity (Oral, Category 4).[1][2]

The Scientist’s Perspective (Why this matters): While often treated as a generic "intermediate," 1-(4-Bromophenyl)-2-fluoroethan-1-ol presents a specific dual-threat profile. The bromine atom at the para position significantly increases molecular weight and lipophilicity compared to its non-halogenated counterparts, facilitating dermal permeation. Simultaneously, the fluorine substituent on the ethyl chain alters the pKa of the alcohol and increases metabolic stability.

Critical Warning: Do not treat this merely as a simple alcohol. The combination of halogenation requires you to manage it as a potential cumulative toxicant with enhanced skin absorption properties.

Strategic PPE Matrix

This matrix is designed for Zero-Contact handling. Standard laboratory PPE is insufficient for prolonged exposure to halogenated organic solids/liquids.

Zone PPE Component Technical Specification Rationale (The "Why")
Ocular Chemical Splash Goggles ANSI Z87.1 (Impact & Splash rated). No safety glasses.The fluorine-alcohol moiety can cause severe corneal irritation. Vapors from warm solutions can bypass standard safety glasses.
Dermal (Hands) Double Gloving Protocol Inner: Nitrile (4 mil / 0.10 mm)Outer: Nitrile (8 mil / 0.20 mm) or Laminate (Silver Shield) for spills.Permeation Dynamics: Halogenated aromatics can degrade thin latex/vinyl instantly. Double nitrile creates a "breakthrough buffer," allowing you to detect outer glove failure before skin contact occurs.
Respiratory Engineering Control Fume Hood (Face velocity: 100 fpm).Solid powder is prone to static and aerosolization. Inhalation is the fastest route to systemic toxicity for this compound class.
Body Barrier Lab Coat 100% Cotton or Tyvek (if scaling >10g).Synthetic blends (polyester) can melt into skin if a flammable solvent (used to dissolve the compound) ignites.

Operational Workflow & Handling Protocols

This protocol treats the compound as a "Static-Active" solid. Halogenated powders often generate significant static charge, leading to "jumping" during weighing.

Phase A: Weighing & Transfer (High Risk)
  • Static Neutralization: Use an ionizing fan or anti-static gun on the weighing boat before adding the compound. The C-F bond contributes to high dielectric properties, making the powder cling to spatulas.

  • Containment: Weigh inside the fume hood. If the balance is external, use a secondary containment tray and a pre-tared closed vial.

  • Technique: Do not use metal spatulas if avoiding trace metal contamination is critical (common in cross-coupling). Use anti-static polypropylene or glass.

Phase B: Solubilization & Reaction
  • Solvent Choice: The compound is lipophilic. It will dissolve readily in DCM, THF, or EtOAc.

    • Caution: When dissolving in DCM (Dichloromethane), the permeation rate through gloves increases drastically. Change outer gloves immediately upon any splash.

  • Thermal Control: If using as a nucleophile (e.g., Williamson ether synthesis), the deprotonation of the alcohol is exothermic. Add base (NaH, KOtBu) slowly at 0°C.

Phase C: Waste & Disposal
  • Segregation: This is Halogenated Organic Waste .

  • Do NOT mix with: Oxidizing acids (Nitric/Perchloric). The benzylic position is susceptible to oxidation, potentially generating bromobenzoic acid derivatives or releasing HF/HBr under extreme conditions.

Visualized Workflow (DOT Diagram)

The following diagram illustrates the "Safe-Path" logic for handling this compound, emphasizing decision points where contamination often occurs.

G Start Start: 1-(4-Bromophenyl)-2-fluoroethan-1-ol RiskAssess Risk Assessment: Check Ventilation & Static Start->RiskAssess PPE_Check PPE Donning: Double Nitrile + Goggles RiskAssess->PPE_Check Weighing Weighing (In Hood): Use Anti-Static Gun PPE_Check->Weighing Solvent Solubilization: (DCM/THF) Weighing->Solvent Splash Did Splash Occur? Solvent->Splash ChangeGloves STOP: Change Outer Gloves (Permeation Risk) Splash->ChangeGloves Yes Reaction Reaction/Synthesis Splash->Reaction No ChangeGloves->Reaction Waste Disposal: Halogenated Waste Stream Reaction->Waste

Figure 1: Operational decision tree for handling halogenated alcohols, prioritizing glove integrity during solvent interaction.

Emergency Response Protocols

Scenario 1: Solid Spill (Powder)

  • Isolate: Close the fume hood sash immediately to prevent dust dispersal.

  • Protect: Don a P100 or N95 respirator if the sash must be raised for cleanup.

  • Clean: Do not dry sweep. Cover with a solvent-dampened pad (ethanol or acetone) to capture dust, then wipe.

Scenario 2: Dermal Exposure (Liquid Solution)

  • Doff: Remove contaminated gloves/clothing immediately. Do not peel gloves "over" the skin; cut them off if necessary to avoid smearing.

  • Flush: Rinse with lukewarm water for 15 minutes.

  • Treat: Because of the fluorine content, if hydrofluoric acid (HF) was not used in the synthesis, standard soap/water is sufficient. Note: This compound itself does not release HF upon skin contact, but its metabolic byproducts are of concern.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13645396 (Analog: 1-(4-Bromophenyl)-2,2-difluoroethan-1-ol). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

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